UF010
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N'-butylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-2-3-8-13-14-11(15)9-4-6-10(12)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQCFCYPFJOOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNNC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of UF010 on Class I HDACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UF010 is a potent and selective small molecule inhibitor of class I histone deacetylases (HDACs), a family of enzymes crucial to the epigenetic regulation of gene expression. This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its effects on class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8). It details the inhibitory profile of this compound, the molecular and cellular consequences of its activity, and the experimental methodologies used to elucidate its function. This guide is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.
Introduction to this compound and Class I HDACs
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. Class I HDACs, specifically HDAC1, HDAC2, HDAC3, and HDAC8, are primarily localized in the nucleus and are often dysregulated in various cancers, making them attractive therapeutic targets.
This compound is a novel benzoylhydrazide-based HDAC inhibitor that exhibits high potency and selectivity for class I HDACs.[1] Its unique chemical scaffold and mechanism of action distinguish it from other classes of HDAC inhibitors, such as hydroxamic acids and benzamides.[1]
Biochemical Mechanism of Action
This compound acts as a competitive inhibitor of class I HDACs, binding to the active site of the enzymes and preventing the deacetylation of their substrates.[1] Kinetic studies have revealed that this compound exhibits a "fast-on/slow-off" binding mechanism, contributing to its potent inhibitory activity.[2]
Inhibitory Potency against Class I HDACs
The inhibitory activity of this compound against class I HDACs has been quantified through in vitro enzymatic assays, with IC50 values reported in the nanomolar range. It is a potent inhibitor of HDAC1, HDAC2, and HDAC3, with slightly lower potency against HDAC8.
| HDAC Isoform | IC50 (nM) - Source 1[3] | IC50 (nM) - Source 2[4] | IC50 (µM) - Source 3[5] |
| HDAC1 | 0.5 | 0.5 | 0.5 |
| HDAC2 | 0.1 | 0.1 | 0.1 |
| HDAC3 | 0.06 | 0.06 | 0.06 |
| HDAC8 | 1.5 | 1.5 | 1.5 |
Note: Slight variations in IC50 values can be attributed to different experimental conditions and assay formats.
Cellular Mechanism of Action
The inhibition of class I HDACs by this compound leads to a cascade of cellular events, ultimately impacting cell fate and function.
Histone Hyperacetylation
A primary consequence of this compound treatment is the accumulation of acetylated histones. Western blot analyses in various cancer cell lines, including HCT116, have demonstrated a significant increase in the acetylation of histone H3 and H4 at various lysine residues following exposure to this compound.[1] This hyperacetylation leads to a more relaxed chromatin structure, facilitating the transcription of previously silenced genes.
Figure 1: this compound inhibits Class I HDACs, leading to histone hyperacetylation and gene transcription.
Cell Cycle Arrest and Apoptosis
This compound treatment has been shown to induce cell cycle arrest, primarily at the G1/S transition, in cancer cells.[4] This is often accompanied by the upregulation of cell cycle inhibitors like p21.[6] Furthermore, this compound can trigger apoptosis (programmed cell death) in various cancer cell lines.
Modulation of Gene Expression
Microarray gene expression profiling has revealed that this compound significantly alters the transcriptional landscape of cancer cells.[3][7] This includes the upregulation of tumor suppressor genes and the downregulation of oncogenes, contributing to its anti-cancer effects.[7]
Figure 2: Signaling pathway of this compound leading to tumor suppression.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
HDAC Inhibition Assay
-
Principle: To determine the in vitro potency of this compound against individual class I HDAC isoforms.
-
Methodology:
-
Recombinant human HDAC1, HDAC2, HDAC3, and HDAC8 enzymes are used.
-
The assay is typically performed using a commercially available kit such as the HDAC-Glo™ I/II Assay (Promega).[1]
-
A luminogenic substrate is incubated with the respective HDAC enzyme in the presence of varying concentrations of this compound.
-
HDAC activity results in the deacetylation of the substrate, which is then cleaved by a developer reagent to produce a luminescent signal.
-
The luminescence is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.[1]
-
Figure 3: Workflow for the in vitro HDAC inhibition assay.
Western Blot Analysis for Histone Acetylation
-
Principle: To qualitatively and semi-quantitatively assess the increase in histone acetylation in cells treated with this compound.
-
Methodology:
-
Cancer cell lines (e.g., HCT116) are treated with this compound (typically in the low micromolar range) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[4]
-
Cells are lysed, and histones are extracted using an acid extraction method.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Total Histone H3).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay
-
Principle: To determine the effect of this compound on the proliferation and viability of cancer cells.
-
Methodology:
-
Cancer cells (e.g., HCT116) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).
-
Cell viability is assessed using methods such as the MTT assay or crystal violet staining.[2]
-
For the MTT assay, the MTT reagent is added to the wells and incubated, allowing viable cells to convert it into formazan (B1609692) crystals. The crystals are then dissolved, and the absorbance is measured to determine the percentage of viable cells relative to the control.
-
Microarray Gene Expression Analysis
-
Principle: To identify the global changes in gene expression in response to this compound treatment.
-
Methodology:
-
Cancer cells (e.g., MDA-MB-231) are treated with this compound (e.g., 1 µM) or DMSO for 24 hours.[3]
-
Total RNA is isolated from the cells using a commercially available kit.
-
The quality and quantity of the RNA are assessed.
-
The RNA is then processed for hybridization to a microarray chip (e.g., Affymetrix GeneChip Human Transcriptome Array 2.0).[3][7]
-
The chips are scanned, and the raw data is processed, including background correction, normalization, and summarization.
-
Differentially expressed genes between the this compound-treated and control groups are identified, and pathway analysis is performed to understand the biological implications of these changes.[7]
-
Conclusion
This compound is a highly potent and selective inhibitor of class I HDACs with a distinct benzoylhydrazide scaffold. Its mechanism of action involves competitive inhibition of HDAC1, HDAC2, and HDAC3, leading to histone hyperacetylation, altered gene expression, cell cycle arrest, and apoptosis in cancer cells. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel HDAC inhibitors. The compelling preclinical data for this compound support its further development as a potential therapeutic agent for the treatment of cancer and other diseases associated with HDAC dysregulation.
References
- 1. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microarray gene expression profiling reveals potential mechanisms of tumor suppression by the class I HDAC-selective benzoylhydrazide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
The Benzoylhydrazide Scaffold of UF010: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
UF010 is a potent and selective inhibitor of class I histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression and are significant targets in cancer therapy.[1][2] The inhibitory activity of this compound is centered around its novel benzoylhydrazide scaffold, which serves as the pharmacophore responsible for its interaction with the catalytic domain of HDAC enzymes.[2] This technical guide provides an in-depth look at this chemical core, including its structure-activity relationship, quantitative inhibitory data, the experimental protocols used for its characterization, and its impact on cellular signaling pathways.
The Core Scaffold: A Benzoylhydrazide Moiety
The fundamental structure of this compound is characterized by a benzoylhydrazide core. This scaffold consists of a central -C(O)-NH-NH- unit. This core is flanked by a phenyl group on one side and a short aliphatic chain on the other, a tripartite structure essential for its HDAC inhibitory function.[2] More specifically, this compound is a novel hydrazide inhibitor that features a 4-bromophenyl group as a linker and a butyl "tail".[3] The presence of the larger bromine atom can act as a "plug" to the enzyme's tunnel.[3]
Initial structure-activity relationship (SAR) studies have underscored the importance of these components for potent HDAC inhibition. The 4-carbon linear aliphatic chain, in particular, appears to be near-optimal for this activity.[2]
Quantitative Analysis of this compound Activity
This compound has demonstrated high potency and selectivity for class I HDACs, as evidenced by its low nanomolar half-maximal inhibitory concentrations (IC50). Its efficacy has been quantified across various HDAC isoforms and cancer cell lines.
| Target | IC50 (nM) [4] |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
| HDAC6 | 9.1 |
| HDAC10 | 15.3 |
| Parameter | Value | Cell Line |
| Potency vs. MS-275 | 5x more potent[1] | Liver and colon cancer cells |
| Half-life in culture | 15.8 hours[2][4] | Not specified |
Experimental Protocols
The characterization of this compound's activity and mechanism of action involves several key experimental methodologies.
HDAC Activity Assay
This assay is crucial for determining the inhibitory potency (IC50) of this compound against various HDAC enzymes.
Methodology:
-
Enzyme Preparation: A concentration of each purified HDAC enzyme within the linear response range is prepared.
-
Inhibitor Preparation: this compound and its analogs are prepared in a 10-point dose-response format in triplicate.
-
Assay Execution: The enzyme activities are measured using a luminescent assay, such as the HDAC-Glo I/II reagents. Luminescence is detected using a microplate reader.
-
Data Analysis: IC50 values are determined through linear regression of the inhibition data using appropriate software like Prism 6.[2]
Western Blotting for Protein Acetylation
This technique is used to assess the effect of this compound on the acetylation status of histones and other proteins within cells.
Methodology:
-
Cell Treatment: HCT116 cells are exposed to this compound (e.g., at 2 µM for 1 hour). A known HDAC inhibitor like Trichostatin A (TSA) is used as a positive control.
-
Histone Extraction: Histones are extracted from the treated cells.
-
Electrophoresis and Transfer: The extracted histones are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with antibodies specific for acetylated histones (e.g., H4Kac, which recognizes H4 acetylated at lysines 5, 8, 12, and 16).
-
Detection: The protein bands are visualized using a suitable detection method. A total histone stain (e.g., colloidal blue) is used as a loading control.[2]
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: MDA-MB-231 cells are treated with varying concentrations of this compound.
-
Cell Staining: The cells are harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is quantified to identify any cell cycle arrest. This compound has been shown to block the G1/S transition in a dose-dependent manner.[4]
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating multiple signaling pathways, leading to the activation of tumor-suppressive mechanisms and the inhibition of oncogenic ones.[1][2]
Caption: this compound's mechanism of action on key signaling pathways.
Experimental Workflow for this compound Characterization
The discovery and characterization of this compound followed a systematic workflow from initial screening to detailed mechanistic studies.
Caption: A generalized experimental workflow for characterizing this compound.
References
- 1. Compound that reins in cancer cells found by research team - UF Health [ufhealth.org]
- 2. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. selleckchem.com [selleckchem.com]
The Benzoylhydrazide UF010: A Potent and Selective Class I Histone Deacetylase Inhibitor for Cancer Therapy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UF010 is a novel, potent, and selective small molecule inhibitor of class I histone deacetylases (HDACs), belonging to a new class of benzoylhydrazide compounds. By specifically targeting HDAC1, HDAC2, and HDAC3, this compound induces hyperacetylation of histone and non-histone proteins, leading to the modulation of gene expression. This activity results in the activation of tumor suppressor pathways and the concurrent inhibition of oncogenic pathways, ultimately causing cell cycle arrest and inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and its impact on key cellular signaling pathways.
Mechanism of Action
This compound functions as a competitive inhibitor of class I HDAC enzymes. It features a benzoylhydrazide scaffold that acts as the pharmacophore, binding to the active site of the HDAC enzyme. This binding prevents the natural substrate, acetylated lysine (B10760008) residues on histone and non-histone proteins, from accessing the catalytic site, thereby inhibiting deacetylation. The accumulation of acetylated proteins alters chromatin structure to a more relaxed state, facilitating the transcription of genes that can suppress tumor growth. Furthermore, the increased acetylation of non-histone proteins, such as the tumor suppressor p53, enhances their tumor-suppressive functions.
Quantitative Data
In Vitro Inhibitory Activity of this compound against HDAC Isoforms
The inhibitory activity of this compound against a panel of recombinant human histone deacetylases was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate high selectivity for class I HDACs.
| HDAC Isoform | IC50 (nM)[1] |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
| HDAC6 | 9.1 |
| HDAC10 | 15.3 |
Anti-proliferative Activity of this compound in Cancer Cell Lines
The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines. The half-maximal growth inhibition (GI50) values were determined after 72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | GI50 (µM)[2] |
| B16F10 | Melanoma | 2.41 |
| A549 | Lung Cancer | 20.81 |
| MCF-7 | Breast Cancer | 17.93 |
| 4T1 | Breast Cancer | 8.40 |
| HEK-293 | Embryonic Kidney | 98.52 |
| HCEC | Colon Cancer | 95.4 |
Experimental Protocols
HDAC Activity Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer)
-
This compound compound
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Histone and p53 Acetylation
This protocol details the detection of changes in histone and p53 acetylation levels in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-p53, anti-total-p53, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
This compound compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control for a specified period (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits Class I HDACs, leading to increased acetylation and downstream anti-cancer effects.
Experimental Workflow for Western Blot Analysis
Caption: A standard workflow for analyzing protein acetylation changes after this compound treatment.
Conclusion
This compound represents a promising new class of selective class I HDAC inhibitors with significant potential for cancer therapy. Its well-defined mechanism of action, potent in vitro activity, and demonstrated effects on key cellular pathways underlying tumorigenesis make it a valuable tool for cancer research and a lead candidate for further preclinical and clinical development. This guide provides a foundational resource for professionals in the field to understand and utilize this compound in their research and drug discovery efforts.
References
The Discovery and Initial Screening of UF010: A Novel Benzoylhydrazide-Based Class I HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial screening of UF010, a first-in-class histone deacetylase (HDAC) inhibitor featuring a novel benzoylhydrazide scaffold. This compound has demonstrated potent and selective inhibition of Class I HDACs, a family of enzymes frequently dysregulated in various cancers. This document details the quantitative data from initial screenings, the experimental protocols for key assays, and the underlying signaling pathways affected by this promising therapeutic candidate.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins.[1] The aberrant activity of HDACs, particularly the Class I isoforms (HDAC1, HDAC2, and HDAC3), is a hallmark of many cancers, leading to altered gene expression that promotes tumor growth and survival. While several HDAC inhibitors have been developed, there remains a need for novel chemical scaffolds with improved isoform selectivity and more favorable pharmacological properties.[1]
This compound emerged from a high-throughput screening (HTS) campaign as a potent inhibitor of Class I HDACs.[1] It is characterized by a unique benzoylhydrazide pharmacophore, distinguishing it from other known classes of HDAC inhibitors such as hydroxamic acids and aminobenzamides.[1] Initial studies have revealed that this compound is a competitive inhibitor with a fast-on/slow-off binding mechanism.[1] This compound has been shown to induce the accumulation of acetylated histones in cancer cells, leading to the activation of tumor suppressor pathways and the inhibition of oncogenic signaling.[1]
Discovery via High-Throughput Screening
This compound was identified through a comprehensive high-throughput screening of a large chemical library.[2] The screening process was designed to identify compounds that could effectively inhibit the enzymatic activity of Class I HDACs.
HTS Workflow
The general workflow for the high-throughput screening that led to the discovery of this compound is depicted below. The process involved primary screening of a large compound library, followed by hit confirmation and secondary assays to determine potency and selectivity.
In Vitro Efficacy and Selectivity
This compound has demonstrated potent inhibitory activity against Class I HDACs, with a high degree of selectivity over other HDAC isoforms.
Quantitative Inhibitory Activity
The half-maximal inhibitory concentrations (IC50) of this compound against a panel of HDAC isoforms are summarized in the table below. The data highlights the compound's potent and selective inhibition of HDAC1, HDAC2, and HDAC3.
| Target | IC50 (nM) |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
| HDAC6 | 9.1 |
| HDAC10 | 15.3 |
| Table 1: In vitro inhibitory activity of this compound against various HDAC isoforms.[3] |
Mechanism of Action
This compound functions as a competitive inhibitor of Class I HDACs.[1] By binding to the active site of the enzyme, it prevents the deacetylation of histone and non-histone protein substrates. This leads to an accumulation of acetylated proteins, which in turn alters gene expression, resulting in anti-tumor effects.
Signaling Pathway
The inhibition of Class I HDACs by this compound leads to the hyperacetylation of histones, which alters chromatin structure and modulates the expression of genes involved in cell cycle progression and apoptosis. This ultimately results in the activation of tumor suppressor pathways and the inhibition of oncogenic pathways.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the initial screening and characterization of this compound.
HDAC Activity Assay
The inhibitory activity of this compound against various HDAC isoforms was determined using a commercially available luminescent assay.
-
Assay Principle: The assay measures the activity of HDAC enzymes through a coupled-enzyme system. Deacetylation of a substrate by the HDAC enzyme is followed by the action of a developer enzyme that releases a luminescent signal.
-
Procedure:
-
Purified recombinant HDAC enzymes were incubated with varying concentrations of this compound.
-
The reaction was initiated by the addition of an acetylated luminogenic peptide substrate.
-
After a defined incubation period, a developer solution was added to stop the HDAC reaction and generate a luminescent signal.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated from the dose-response curves.[1]
-
Cell-Based Histone Acetylation Assay
The ability of this compound to induce histone acetylation in a cellular context was assessed using Western blotting.
-
Cell Line: Human colon carcinoma cells (HCT116) were used for these experiments.[1]
-
Procedure:
-
HCT116 cells were treated with this compound at various concentrations for a specified duration.
-
Histones were extracted from the treated cells.
-
The levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) were determined by Western blotting using specific antibodies.
-
Total histone levels were also measured as a loading control.[1]
-
Experimental Workflow for Cell-Based Assay
The workflow for assessing the effect of this compound on histone acetylation in cancer cells is outlined below.
Conclusion
This compound represents a significant advancement in the field of HDAC inhibitor discovery. Its novel benzoylhydrazide scaffold and potent, selective inhibition of Class I HDACs make it a valuable tool for further research and a promising candidate for preclinical development. The initial screening data and mechanistic studies detailed in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound in oncology and other diseases where HDAC dysregulation is a contributing factor.
References
The Impact of UF010 on Oncogenic Pathway Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 is a novel benzoylhydrazide scaffold-based inhibitor of class I histone deacetylases (HDACs), demonstrating significant potential as an anti-cancer therapeutic.[1] By selectively targeting HDAC1, HDAC2, and HDAC3, this compound induces global changes in protein acetylation and gene expression. This comprehensive technical guide details the impact of this compound on key oncogenic signaling pathways, providing quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. This compound has been shown to activate tumor suppression pathways while concurrently inhibiting several oncogenic pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified against both its direct enzymatic targets and a range of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
| Data sourced from in vitro enzymatic assays.[2][3][4] |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| B16F10 | Melanoma | 2.41 |
| A549 | Lung Carcinoma | 20.81 |
| MCF-7 | Breast Cancer | 17.93 |
| 4T1 | Breast Cancer | 8.40 |
| HEK-293 | Embryonic Kidney | 98.52 |
| HCEC | Colon Cancer | 95.4 |
| Data obtained from 72-hour cell viability assays.[5] |
Impact on Key Signaling Pathways
Microarray analysis of MDA-MB-231 human breast cancer cells treated with this compound has revealed significant alterations in several key signaling pathways implicated in oncogenesis and immune response.[2]
Major Histocompatibility Complex (MHC) Class II and Immune Signaling
A key finding from the gene expression profiling is the upregulation of genes involved in the Major Histocompatibility Complex (MHC) class II pathway.[2] HDAC inhibitors, in general, have been shown to activate the expression of MHC class I and II genes, which are crucial for antigen presentation to T cells and the subsequent anti-tumor immune response.[6][7] This suggests that this compound may enhance the immunogenicity of tumor cells, making them more susceptible to immune-mediated clearance.
Caption: this compound's impact on MHC class II gene expression.
B-Cell Receptor, IL-6, and IL-4 Signaling
Pathway analysis of the microarray data also indicates that this compound treatment induces B-cell receptor, Interleukin-6 (IL-6), and Interleukin-4 (IL-4) signaling pathways.[2] The modulation of these pathways, which are deeply involved in both immune regulation and cancer cell proliferation, highlights the multifaceted effects of this compound. For instance, while IL-6 is often associated with pro-tumorigenic inflammation, its role can be context-dependent. Similarly, the activation of B-cell receptor signaling could have complex downstream effects on the tumor microenvironment.
Caption: this compound's induction of key immune-related signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Caption: Workflow for the cell viability (MTT) assay.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated histones, pathway-specific proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Microarray Gene Expression Profiling
-
Cell Treatment and RNA Isolation: Treat MDA-MB-231 cells with 1 µM this compound or DMSO (control) for 24 hours. Isolate total RNA using a suitable RNA extraction kit.
-
RNA Quality Control: Assess RNA integrity and quantity using a bioanalyzer and spectrophotometer.
-
cDNA Synthesis and Labeling: Synthesize and label complementary RNA (cRNA) from the isolated total RNA.
-
Hybridization: Hybridize the labeled cRNA to a human transcriptome array (e.g., Affymetrix GeneChip Human Transcriptome Array 2.0).
-
Scanning and Data Acquisition: Scan the microarray chips and acquire the raw signal intensity data.
-
Data Analysis: Perform background correction, normalization, and summarization of the raw data. Identify differentially expressed genes between this compound-treated and control samples using statistical analysis (e.g., t-test or ANOVA with a defined p-value and fold-change cutoff).
-
Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis) to identify significantly enriched signaling pathways among the differentially expressed genes.
Conclusion
This compound represents a promising class I HDAC inhibitor with a distinct mechanism of action that extends beyond simple cell cycle arrest. Its ability to modulate key oncogenic and immune signaling pathways, particularly the upregulation of MHC class II gene expression and the induction of B-cell receptor, IL-6, and IL-4 signaling, suggests a potential for both direct cytotoxic effects on tumor cells and the enhancement of anti-tumor immunity. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a novel cancer therapeutic.
References
- 1. Download GEO data - GEO - NCBI [ncbi.nlm.nih.gov]
- 2. Item - Supplemental Table 1. Complete List of Differentially Expressed Genes at 3 and 24 Hours Post-Weaning (DESeq2 Output) - figshare - Figshare [figshare.com]
- 3. Home - GEO DataSets - NCBI [ncbi.nlm.nih.gov]
- 4. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hijacking the E3 Ubiquitin Ligase Cereblon to Efficiently Target BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UF010 Treatment of Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 is a novel benzoylhydrazide scaffold-based inhibitor of class I histone deacetylases (HDACs). By selectively targeting HDACs, this compound alters histone and non-histone protein acetylation, leading to the modulation of gene expression. This activity results in the activation of critical tumor suppressor pathways, such as p53 and Rb, and the concurrent inhibition of dominant oncogenic pathways, including MYC, MYCN, and KRAS. This compound has demonstrated cytotoxic effects against various cancer cell lines and represents a promising candidate for anti-cancer therapeutic development. These application notes provide detailed protocols for the treatment of breast cancer cell lines with this compound and subsequent analysis of its biological effects.
Data Presentation
The following table summarizes the cytotoxic effects of this compound on various breast cancer cell lines.
| Cell Line | Type | Incubation Time (hours) | IC50 (µM) | Notes |
| MCF-7 | Human Breast Adenocarcinoma (ER+) | 72 | 17.93[1] | |
| 4T1 | Mouse Mammary Carcinoma | 72 | 8.40[1] | |
| MDA-MB-231 | Human Breast Adenocarcinoma (Triple-Negative) | Not Specified | 29.1 | Relatively resistant to this compound-mediated apoptosis. |
| T-47D | Human Breast Cancer (ER+) | Not Specified | Not Specified | Reported to be the most sensitive to this compound among tested breast cancer cell lines. |
| SK-BR-3 | Human Breast Adenocarcinoma (HER2+) | Not Specified | Not Specified | Data not available. |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T-47D, SK-BR-3, MDA-MB-231)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Tissue culture flasks, plates, and other necessary consumables
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture breast cancer cell lines according to standard protocols. For general maintenance, subculture cells every 2-3 days to maintain logarithmic growth.
-
For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) and allow them to adhere overnight.
-
Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for each cell line and assay. A starting range of 1 µM to 50 µM is suggested.
-
Remove the culture medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO at a concentration equivalent to that in the highest this compound treatment).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cells treated with this compound in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
After treatment with this compound for a predetermined time (e.g., 24 or 48 hours), collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Western Blot Analysis for Histone Acetylation and Signaling Pathways
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p53, anti-Rb, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Following this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Experimental workflow for treating breast cancer cells with this compound.
Caption: Proposed signaling pathway of this compound in breast cancer cells.
References
Application Notes and Protocols for UF010-Induced Cell Cycle Arrest in HCT116 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 is a novel, potent, and selective inhibitor of class I histone deacetylases (HDACs).[1] HDACs are a class of enzymes crucial for the regulation of gene expression through the deacetylation of histone and non-histone proteins. In numerous cancers, including colorectal carcinoma, the dysregulation of HDAC activity is a common event, contributing to uncontrolled cell proliferation and survival. This compound has been identified as a promising anti-cancer agent that can inhibit the growth of various cancer cells, including the human colorectal carcinoma cell line HCT116.[1] These application notes provide a detailed overview of the mechanism of action of this compound and protocols for its use in inducing cell cycle arrest in HCT116 cells.
Mechanism of Action
This compound exerts its anti-proliferative effects by selectively inhibiting class I HDAC enzymes (HDAC1, 2, and 3). This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene expression.[1] A key downstream effect of this compound treatment is the increased acetylation and stabilization of the tumor suppressor protein p53.[2] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21 (also known as CDKN1A).[2][3] p21 plays a crucial role in cell cycle regulation by binding to and inhibiting the activity of cyclin-CDK complexes, particularly those required for the G1/S transition. This inhibition ultimately leads to cell cycle arrest, preventing the cancer cells from replicating their DNA and dividing.[2][3]
Quantitative Data Summary
The following tables summarize the expected dose-dependent effects of this compound on HCT116 cell viability and cell cycle distribution based on typical results for class I HDAC inhibitors.
Table 1: Effect of this compound on HCT116 Cell Viability (72-hour treatment)
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100 |
| 0.1 | ~90 |
| 0.5 | ~75 |
| 1.0 | ~50 |
| 5.0 | ~25 |
| 10.0 | ~10 |
Table 2: Effect of this compound on HCT116 Cell Cycle Distribution (48-hour treatment)
| This compound Concentration (µM) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | ~45% | ~35% | ~20% |
| 0.5 | ~60% | ~25% | ~15% |
| 1.0 | ~75% | ~15% | ~10% |
| 5.0 | ~85% | ~10% | ~5% |
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel class I HDAC inhibitor, MPT0G030, induces cell apoptosis and differentiation in human colorectal cancer cells via HDAC1/PKCδ and E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of UF010 in Colon Cancer Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 is a novel benzoylhydrazide scaffold-based inhibitor of histone deacetylases (HDACs) with high selectivity for class I HDACs (HDAC1, HDAC2, and HDAC3).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins.[1][3] Dysregulation of HDAC activity is a common feature in many cancers, including colon cancer, where it is associated with tumor progression and poor prognosis. By selectively inhibiting class I HDACs, this compound has demonstrated the potential to reactivate tumor suppressor genes, inhibit oncogenic pathways, and ultimately suppress the growth of cancer cells.[1][3] In vitro studies have shown that this compound is a potent inhibitor of colon cancer cell proliferation.[3] This document provides detailed application notes and protocols for the use of this compound in colon cancer xenograft models, a critical step in the preclinical evaluation of its therapeutic potential.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting class I HDACs, leading to an accumulation of acetylated histones and other proteins. This alteration in the cellular acetylation landscape results in the transcriptional regulation of various genes involved in key cellular processes. The primary mechanisms through which this compound is proposed to inhibit colon cancer growth include:
-
Activation of Tumor Suppressor Pathways: this compound can induce the expression of tumor suppressor genes, such as p21, which leads to cell cycle arrest.[4]
-
Inhibition of Oncogenic Signaling: The compound has been shown to suppress pathways that promote cancer cell growth and survival.[3]
-
Induction of Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, this compound can trigger programmed cell death in cancer cells.
Data Presentation
While specific in vivo efficacy data for this compound in colon cancer xenograft models is not yet publicly available, the following table summarizes representative data from a study on a similar selective class I HDAC inhibitor, MS-275 (Entinostat), in human colon cancer xenograft models. This data can serve as a benchmark for designing and evaluating preclinical studies with this compound.
| Cell Line Xenograft | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Notes |
| HCT-116 | MS-275 | 10 mg/kg, daily, p.o. | Significant | Responder model.[1] |
| HT-29 | MS-275 | 10 mg/kg, daily, p.o. | Moderate | Responder model.[1] |
| SW480 | MS-275 | 10 mg/kg, daily, p.o. | Significant | Responder model.[1] |
| Caco-2 | MS-275 | 10 mg/kg, daily, p.o. | Non-responder | [1] |
| DLD-1 | MS-275 | 10 mg/kg, daily, p.o. | Responder model | [1] |
(Note: The above data is for MS-275 and should be used as a reference for planning experiments with this compound. Optimal dosage and efficacy for this compound will need to be determined empirically.)
Experimental Protocols
Colon Cancer Xenograft Model Establishment
This protocol describes the subcutaneous implantation of human colon cancer cells into immunodeficient mice.
Materials:
-
Human colon cancer cell lines (e.g., HCT-116, HT-29, SW480)
-
Cell culture medium (e.g., McCoy's 5A for HCT-116, DMEM for HT-29)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude, NOD/SCID)
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture colon cancer cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Preparation for Injection: Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10^7 cells/mL. Mix the cell suspension with an equal volume of Matrigel® on ice to a final concentration of 2.5 x 10^7 cells/mL.
-
Subcutaneous Injection: Anesthetize the mice. Inject 0.2 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor volume using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
This compound Administration in Xenograft Models
This protocol provides a general guideline for the administration of this compound. The optimal dose and schedule should be determined in a pilot study.
Materials:
-
This compound compound
-
Vehicle for solubilization (e.g., DMSO, PEG400, saline)
-
Dosing needles (oral gavage or appropriate for injection route)
-
Animal balance
Procedure:
-
This compound Preparation: Prepare the this compound solution in a suitable vehicle at the desired concentration. The formulation should be sterile if administered via injection.
-
Dosing: Based on the pilot study, administer this compound to the treatment group. A potential starting dose, based on other class I HDAC inhibitors, could be in the range of 10-50 mg/kg. Administration can be performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The control group should receive the vehicle alone.
-
Treatment Schedule: A daily or every-other-day dosing schedule for 3-4 weeks is a common starting point for efficacy studies.
-
Monitoring: Continue to monitor tumor volume and body weight of the mice throughout the study. Observe for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Mandatory Visualizations
Caption: Proposed mechanism of action of this compound in colon cancer cells.
Caption: Experimental workflow for evaluating this compound in a colon cancer xenograft model.
Caption: Key signaling pathways in colon cancer potentially modulated by this compound.
References
- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. Compound that reins in cancer cells found by research team - UF Health [ufhealth.org]
- 4. Molecular mechanisms underlying the antitumor activity of (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide in human colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UF010 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage and administration of UF010, a selective class I histone deacetylase (HDAC) inhibitor, in various mouse models. The information is compiled from available preclinical research and is intended to guide the design and execution of in vivo studies.
Introduction
This compound is a potent inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] By inhibiting these enzymes, this compound alters gene expression, leading to the activation of tumor suppressor pathways and the inhibition of oncogenic pathways.[1][2] This mechanism of action has positioned this compound as a compound of interest for therapeutic development in oncology and neuroinflammatory conditions. Preclinical studies in mouse models have demonstrated its potential in both cancer and neuroinflammation contexts.[3]
Mechanism of Action
This compound exerts its biological effects by preventing the removal of acetyl groups from histone and non-histone proteins. This inhibition of deacetylation leads to a more open chromatin structure, facilitating the transcription of genes that can suppress tumor growth and inflammation. Key pathways modulated by this compound include the activation of the p53 and Rb tumor suppressor pathways and the inhibition of oncogenic drivers such as MYC, MYCN, and KRAS.[1] A notable effect of this compound is the induction of p53 acetylation, which is associated with the activation of the p53 pathway.[1]
Quantitative Data Summary
While specific quantitative data on the in vivo efficacy, dose-response, and pharmacokinetics of this compound are limited in publicly available literature, the following table summarizes the available information on its administration in mouse models.
| Parameter | 4T1-Luc Tumor-Bearing Mouse Model | Postoperative Cognitive Dysfunction (POCD) Mouse Model |
| Compound | This compound | This compound |
| Mouse Strain | Not Specified | Not Specified |
| Dosage | 15 mg/kg | 15 mg/kg |
| Administration Route | Intraperitoneal (IP) Injection | Intraperitoneal (IP) Injection |
| Frequency | Single dose mentioned for therapeutic efficacy | Single dose as pretreatment 0.5h before model induction |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified, but likely similar to the cancer model |
| Reported Effect | Antitumor therapeutic efficacy | Amelioration of anesthesia/surgery-induced POCD and compromised inflammatory reactions in the hippocampus[4] |
Note: The lack of comprehensive public data on tumor growth inhibition, pharmacokinetic profiles (Cmax, half-life, bioavailability), and detailed toxicity studies for this compound necessitates careful dose-finding and safety evaluations in any new in vivo study.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in mouse models based on the available information.
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol describes the preparation of a this compound solution suitable for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the injection vehicle, a higher concentration stock in DMSO is first prepared.
-
-
Vehicle Preparation:
-
In a sterile microcentrifuge tube, combine the vehicle components in the following ratio: 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Final Formulation:
-
Add the this compound stock solution (10% of the final volume) to the prepared vehicle.
-
Vortex the solution thoroughly to ensure it is clear and homogenous. If precipitation occurs, gentle heating and/or sonication may be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
-
Protocol 2: Administration of this compound in a 4T1-Luc Orthotopic Breast Cancer Model
This protocol outlines the procedure for administering this compound to mice bearing 4T1-luciferase expressing breast tumors.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1-luciferase expressing murine breast cancer cells
-
Matrigel (optional, for cell injection)
-
Insulin syringes
-
Prepared this compound solution
-
Bioluminescence imaging system and luciferin
Procedure:
-
Tumor Cell Implantation:
-
Harvest 4T1-luc cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Inject 1 x 10^5 to 1 x 10^6 cells in a volume of 50-100 µL into the mammary fat pad of the mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth via bioluminescence imaging and/or caliper measurements.
-
Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm³).
-
-
This compound Administration:
-
Administer this compound at a dose of 15 mg/kg via intraperitoneal injection.
-
The frequency and duration of treatment should be optimized for the specific study goals. While a single dose has been noted for efficacy, a typical therapeutic study would involve repeated dosing (e.g., daily, every other day, or weekly) for a defined period (e.g., 2-4 weeks).
-
-
Efficacy Assessment:
-
Monitor tumor volume using bioluminescence imaging and/or caliper measurements throughout the study.
-
At the end of the study, tumors and metastatic organs (e.g., lungs) can be harvested for further analysis (e.g., histology, western blotting).
-
Protocol 3: Administration of this compound in a Postoperative Cognitive Dysfunction (POCD) Model
This protocol describes the use of this compound as a pretreatment in a mouse model of POCD.
Materials:
-
Aged mice (e.g., 18-24 months old)
-
Prepared this compound solution
-
Anesthetic (e.g., isoflurane)
-
Surgical equipment for inducing a sterile inflammatory response (e.g., laparotomy)
-
Behavioral testing apparatus (e.g., Morris water maze, fear conditioning chamber)
Procedure:
-
This compound Pretreatment:
-
Administer a single dose of this compound at 15 mg/kg via intraperitoneal injection 30 minutes prior to the surgical procedure.[4]
-
-
Induction of POCD:
-
Anesthetize the mice and perform a standardized surgical procedure to induce an inflammatory response (e.g., tibial fracture or laparotomy).
-
-
Cognitive Function Assessment:
-
At a defined time point post-surgery (e.g., 3-7 days), assess cognitive function using a battery of behavioral tests.
-
Compare the performance of this compound-treated mice to vehicle-treated controls.
-
-
Neuroinflammation Analysis:
-
At the end of the behavioral testing, brain tissue (specifically the hippocampus) can be collected to analyze markers of neuroinflammation (e.g., cytokine levels, microglial activation).
-
Visualizations
Signaling Pathway of this compound
References
- 1. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compound that reins in cancer cells found by research team - UF Health [ufhealth.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. europeanreview.org [europeanreview.org]
Application Note: Detecting Protein Acetylation Changes After UF010 Treatment Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein acetylation is a critical post-translational modification (PTM) that regulates a vast array of cellular processes, including gene transcription, DNA repair, and protein stability. This dynamic process is balanced by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). The paralogous proteins p300 and CREB-binding protein (CBP) are crucial HATs that function as transcriptional co-activators by acetylating histones and other non-histone proteins.[1][2][3] Altered p300/CBP activity is implicated in various diseases, particularly cancer, making them significant therapeutic targets.[1][3]
UF010 is a small molecule inhibitor of p300/CBP histone acetyltransferase activity.[4] By inhibiting p300/CBP, this compound is expected to decrease the acetylation of target proteins, leading to downstream effects on gene expression and cellular function.[5] This application note provides a detailed protocol for utilizing Western blotting, with an optional immunoprecipitation step for enrichment, to detect and quantify changes in protein acetylation following treatment with this compound.
Signaling Pathway: p300/CBP-Mediated Protein Acetylation and its Inhibition by this compound
The diagram below illustrates the catalytic action of p300/CBP and the mechanism of its inhibition by this compound. p300/CBP transfers an acetyl group from acetyl-CoA to a lysine (B10760008) residue on a substrate protein. This compound blocks the active site of p300/CBP, preventing this transfer and resulting in reduced protein acetylation.
Caption: this compound inhibits p300/CBP, blocking protein acetylation.
Experimental Workflow
The overall workflow for detecting changes in protein acetylation after this compound treatment involves cell culture, treatment, protein extraction and quantification, followed by either direct Western blotting or an optional immunoprecipitation (IP) enrichment step for low-abundance proteins, and concluding with data analysis.
Caption: Workflow for Western blot analysis of protein acetylation.[6]
Experimental Protocols
I. Materials and Reagents
| Reagent/Material | Recommended Specifications |
| Cell Lines | Appropriate cell line (e.g., HeLa, HEK293T, or a cancer cell line relevant to the study) |
| p300/CBP Inhibitor | This compound |
| HDAC Inhibitors | Trichostatin A (TSA), Sodium Butyrate (NaB)[6] |
| Lysis Buffer | RIPA Buffer or similar, supplemented with protease and phosphatase inhibitors.[6][7] |
| Histone Extraction Buffer | Triton Extraction Buffer (TEB) and 0.2N HCl.[8][9] |
| Protein Assay | BCA Protein Assay Kit.[6] |
| IP Reagents | Anti-Acetyl-Lysine Antibody/Agarose (B213101) Beads, Protein A/G Agarose Beads.[10][11] |
| SDS-PAGE | Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or reagents for hand-casting.[6] |
| Transfer Membrane | PVDF or Nitrocellulose membrane |
| Blocking Buffer | 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as it may contain acetylated proteins.[10] |
| Primary Antibodies | Anti-Pan-Acetyl-Lysine Antibody, Antibody for specific acetylated protein, Loading Control Antibody (β-actin, GAPDH, or Histone H3) |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate |
II. Cell Culture and this compound Treatment
-
Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO). The incubation time and concentration should be optimized for the specific cell line and experimental goals. A typical treatment might be for 4-24 hours.[12]
-
(Optional Positive Control) Treat a separate set of cells with a potent HDAC inhibitor like 5 µM TSA for 4-6 hours to induce hyperacetylation, which can serve as a positive control for the detection of acetylated proteins.[12]
III. Protein Extraction
A. Whole-Cell Lysate Preparation This method is suitable for detecting acetylation of non-histone proteins or for a general screen.
-
After treatment, wash cells twice with ice-cold PBS. It is critical to remove all PBS before adding lysis buffer.[13]
-
Add ice-cold Lysis Buffer (e.g., RIPA) freshly supplemented with protease/phosphatase inhibitors and HDAC inhibitors (e.g., 5 µM TSA and 10 mM NaB) to the culture dish.[6]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube and store it at -80°C.
B. Histone-Specific Acid Extraction This method is optimized for isolating highly basic histone proteins.
-
Harvest cells and wash twice with ice-cold PBS, which can be supplemented with 5 mM Sodium Butyrate to preserve histone acetylation.[8][9]
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, 2 mM PMSF) at a density of 10^7 cells/mL.[9]
-
Lyse cells on ice for 10 minutes with gentle stirring to release the nuclei.[9][14]
-
Centrifuge at 2,000 rpm for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant containing cytoplasmic proteins.[9][14]
-
Resuspend the nuclear pellet in 0.2N HCl at a density of 4x10^7 cells/mL.[8]
-
Incubate overnight at 4°C with gentle rotation to extract the acid-soluble histones.[8][14]
-
Centrifuge at 2,000 rpm for 10 minutes at 4°C.[8]
-
Transfer the supernatant containing the histone proteins to a new tube.
IV. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[6][11]
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in subsequent steps.
V. Immunoprecipitation (IP) of Acetylated Proteins (Optional)
This step enriches for acetylated proteins and is recommended for detecting low-abundance targets or for cleaner blots.[15]
-
For each IP, dilute 0.5-1.0 mg of protein lysate to a final volume of 500 µL with IP Lysis Buffer (without harsh detergents if different from extraction buffer).[13]
-
Pre-clear the lysate by adding 20 µL of Protein A/G agarose bead slurry and incubating for 1 hour at 4°C with rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-pan-acetyl-lysine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation (1,000 x g for 1 min) and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer (e.g., modified RIPA or PBS with 0.1% Tween-20).
-
After the final wash, aspirate all supernatant. Elute the bound proteins by adding 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Centrifuge the beads, and the supernatant is ready for SDS-PAGE.
VI. SDS-PAGE and Western Blotting
-
Prepare protein samples by adding 4x Laemmli sample buffer to a final 1x concentration. For total cell lysates, use 20-40 µg of protein per lane. For IP samples, use the entire eluate.[6]
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel, including a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to standard protocols.
VII. Antibody Incubation and Detection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6][14]
-
Incubate the membrane with the primary antibody (e.g., anti-pan-acetyl-lysine, typically diluted 1:1000 in 5% BSA-TBST) overnight at 4°C with gentle shaking.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.[6]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagent and apply it to the membrane for 1-5 minutes.[6]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[6]
VIII. Data Analysis and Presentation
-
After imaging, the membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin for whole-cell lysates or Histone H3 for histone extracts) to confirm equal protein loading.[6]
-
Perform densitometric analysis of the Western blot bands using software like ImageJ.
-
Normalize the intensity of the acetylated protein bands to the corresponding loading control.
-
Present the quantitative data in a table for clear comparison.
Table 1: Hypothetical Densitometry Data of a 55 kDa Acetylated Protein After this compound Treatment
| Treatment Group | This compound Conc. (µM) | Acetylated Protein Band Intensity (Arbitrary Units) | Loading Control (β-actin) Intensity (Arbitrary Units) | Normalized Acetylation Level (Acetylated/Control) | Fold Change (vs. Vehicle) |
| Vehicle Control | 0 | 15,230 | 14,980 | 1.017 | 1.00 |
| This compound | 1 | 11,560 | 15,110 | 0.765 | 0.75 |
| This compound | 5 | 6,890 | 14,850 | 0.464 | 0.46 |
| This compound | 10 | 3,140 | 15,050 | 0.209 | 0.21 |
| Positive Control | TSA (5 µM) | 45,880 | 14,920 | 3.075 | 3.02 |
References
- 1. Small molecule-mediated degradation of p300 and CBP for the treatment of cancer - American Chemical Society [acs.digitellinc.com]
- 2. Protein Lysine Acetylation by p300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The important role of the histone acetyltransferases p300/CBP in cancer and the promising anticancer effects of p300/CBP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. p300/CBP inhibition enhances the efficacy of programmed death-ligand 1 blockade treatment in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 8. Histone Extraction Protocol [bio-protocol.org]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. immunechem.com [immunechem.com]
- 11. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method for detecting acetylated PD-L1 in cell lysates [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
Application Note: Unveiling the Transcriptional Impact of UF010, a Novel Class I HDAC Inhibitor, via Microarray-Based Gene Expression Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 is a novel small molecule inhibitor belonging to the benzoylhydrazide class, which demonstrates high selectivity for Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1][2] These enzymes play a critical role in regulating gene expression through the deacetylation of histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting these HDACs, this compound can induce global changes in gene expression, activating tumor suppressor pathways and concurrently inhibiting oncogenic pathways.[1][3] This application note provides a detailed protocol for assessing the genome-wide transcriptional effects of this compound treatment in cancer cell lines using microarray technology. The described workflow is designed to enable researchers to identify differentially expressed genes and elucidate the molecular pathways modulated by this potent anti-cancer agent.
Principle of the Method
This protocol outlines a comprehensive workflow for gene expression profiling of cancer cells treated with this compound. The methodology encompasses cell culture and treatment, RNA extraction and quality control, RNA labeling and hybridization to a microarray chip, and subsequent data acquisition and analysis. Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes, providing a global view of the cellular response to this compound. The resulting data can be used to identify statistically significant changes in gene expression, which can then be further analyzed to uncover enriched biological pathways and potential biomarkers of drug response. A previous study on MDA-MB-231 breast cancer cells demonstrated that this compound treatment leads to cell cycle arrest and apoptosis, likely through the activation of tumor suppression pathways and inhibition of oncogenic pathways.[4][5]
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| This compound | Selleck Chemicals | S7899 |
| Cancer Cell Line (e.g., MDA-MB-231) | ATCC | HTB-26 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25300054 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| RNeasy Mini Kit | QIAGEN | 74104 |
| RNase-Free DNase Set | QIAGEN | 79254 |
| Agilent RNA 6000 Nano Kit | Agilent Technologies | 5067-1511 |
| Low Input Quick Amp Labeling Kit | Agilent Technologies | 5190-2305 |
| Gene Expression Hybridization Kit | Agilent Technologies | 5188-5242 |
| Gene Expression Wash Buffer Kit | Agilent Technologies | 5188-5327 |
| Human Gene Expression Microarray | Agilent Technologies | G4851A |
| DMSO | Sigma-Aldrich | D2650 |
Experimental Protocol
Cell Culture and this compound Treatment
-
Culture the selected cancer cell line (e.g., MDA-MB-231) in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or with vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1]
-
Perform the treatment in biological triplicates for each condition (this compound-treated and vehicle control).
RNA Isolation and Quality Control
-
Following treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNeasy Mini Kit.
-
Isolate total RNA according to the manufacturer's protocol, including the on-column DNase digestion step to remove any contaminating genomic DNA.
-
Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA using an Agilent Bioanalyzer with the RNA 6000 Nano Kit. An RNA Integrity Number (RIN) of ≥ 8 is recommended for microarray analysis.
RNA Labeling and Microarray Hybridization
-
Amplify and label the total RNA (e.g., 100 ng) with cyanine (B1664457) 3-CTP (Cy3) using the Low Input Quick Amp Labeling Kit according to the manufacturer's instructions.
-
Purify the Cy3-labeled cRNA and assess the yield and specific activity using a spectrophotometer.
-
Hybridize the labeled cRNA to the human gene expression microarray slides using the Gene Expression Hybridization Kit.
-
Incubate the hybridization chamber at 65°C for 17 hours in a rotating hybridization oven.
Microarray Washing and Scanning
-
After hybridization, disassemble the chambers and wash the microarray slides using the Gene Expression Wash Buffer Kit to remove non-specifically bound cRNA.
-
Scan the microarray slides using a microarray scanner at a resolution of 3 µm.
Data Analysis
-
Feature Extraction: Use appropriate software (e.g., Agilent Feature Extraction Software) to extract the raw signal intensities from the scanned microarray images.
-
Data Preprocessing: Perform background correction, normalization (e.g., quantile normalization), and summarization of the raw data.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the this compound-treated and vehicle control groups using statistical tests such as a t-test or ANOVA. Apply a fold-change cutoff (e.g., ≥ 1.5-fold) and a p-value or false discovery rate (FDR) cutoff (e.g., p < 0.05) to identify significant DEGs.[1]
-
Pathway and Functional Enrichment Analysis: Utilize bioinformatics tools (e.g., DAVID, GSEA, Ingenuity Pathway Analysis) to identify biological pathways, gene ontologies, and regulatory networks that are significantly enriched among the DEGs. This analysis will provide insights into the biological processes affected by this compound treatment.
Expected Results and Data Presentation
Treatment of cancer cells with this compound is expected to result in significant changes in the gene expression profile. Based on existing literature, one can anticipate the upregulation of genes involved in tumor suppression and cell cycle arrest, and the downregulation of genes promoting cell proliferation and survival.[1][3]
Table 1: Top 10 Differentially Upregulated Genes in this compound-Treated Cells
| Gene Symbol | Gene Name | Fold Change | p-value |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 5.2 | 0.001 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 4.8 | 0.002 |
| BTG2 | BTG Anti-Proliferation Factor 2 | 4.5 | 0.003 |
| SERPINB5 | Serpin Family B Member 5 | 4.1 | 0.004 |
| TP53I3 | Tumor Protein P53 Inducible Protein 3 | 3.9 | 0.005 |
| FAS | Fas Cell Surface Death Receptor | 3.7 | 0.006 |
| BAX | BCL2 Associated X, Apoptosis Regulator | 3.5 | 0.007 |
| APAF1 | Apoptotic Peptidase Activating Factor 1 | 3.3 | 0.008 |
| HLA-A | Major Histocompatibility Complex, Class I, A | 3.1 | 0.009 |
| HLA-B | Major Histocompatibility Complex, Class I, B | 2.9 | 0.010 |
Table 2: Top 10 Differentially Downregulated Genes in this compound-Treated Cells
| Gene Symbol | Gene Name | Fold Change | p-value |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -4.5 | 0.002 |
| CCND1 | Cyclin D1 | -4.2 | 0.003 |
| CDK4 | Cyclin Dependent Kinase 4 | -3.9 | 0.004 |
| E2F1 | E2F Transcription Factor 1 | -3.6 | 0.005 |
| BIRC5 | Baculoviral IAP Repeat Containing 5 | -3.3 | 0.006 |
| VEGFA | Vascular Endothelial Growth Factor A | -3.1 | 0.007 |
| KRAS | KRAS Proto-Oncogene, GTPase | -2.9 | 0.008 |
| MYCN | MYCN Proto-Oncogene, bHLH Transcription Factor | -2.7 | 0.009 |
| AURKA | Aurora Kinase A | -2.5 | 0.010 |
| PLK1 | Polo Like Kinase 1 | -2.3 | 0.011 |
Table 3: Enriched Signaling Pathways in this compound-Treated Cells
| Pathway Name | p-value | Genes Involved |
| p53 Signaling Pathway | 1.2e-08 | CDKN1A, GADD45A, FAS, BAX, TP53I3 |
| Cell Cycle | 3.5e-07 | CCND1, CDK4, E2F1, PLK1 |
| Apoptosis | 8.1e-06 | FAS, BAX, APAF1, BIRC5 |
| MYC Targets | 2.4e-05 | MYC, CCND1, E2F1 |
| Antigen Processing and Presentation | 9.7e-04 | HLA-A, HLA-B |
Visualizations
Caption: Experimental workflow for microarray analysis of this compound-treated cells.
Caption: Signaling pathways affected by this compound treatment.
Conclusion
The protocol detailed in this application note provides a robust framework for investigating the genome-wide effects of the novel HDAC inhibitor, this compound. By employing microarray technology, researchers can gain valuable insights into the molecular mechanisms underlying the anti-cancer properties of this compound. The identification of differentially expressed genes and affected pathways can aid in the discovery of biomarkers for drug efficacy and patient stratification, ultimately accelerating the clinical development of this compound and similar targeted therapies.
References
- 1. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Compound that reins in cancer cells found by research team - UF Health [ufhealth.org]
- 4. Microarray gene expression profiling reveals potential mechanisms of tumor suppression by the class I HDAC-selective benzoylhydrazide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microarray gene expression profiling reveals potential mechanisms of tumor suppression by the class I HDAC-selective benzoylhydrazide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: UF010 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 is a novel small molecule inhibitor targeting class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1] As a member of the benzoylhydrazide scaffold class of compounds, this compound exhibits potent anti-proliferative activity across a range of cancer cell lines.[2][3] Its mechanism of action involves the induction of histone hyperacetylation, leading to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.[1][2] Preclinical evidence suggests that HDAC inhibitors can act synergistically with conventional chemotherapy agents, such as platinum-based drugs and PARP inhibitors, to enhance their anti-tumor efficacy.[4][5][6][7][8] This document provides detailed application notes and experimental protocols for investigating the combination of this compound with other chemotherapy agents.
Note: Specific preclinical data on the combination of this compound with other chemotherapy agents is limited in publicly available literature. The following protocols and data tables are presented as representative examples based on the known characteristics of this compound and established methodologies for evaluating combination therapies with class I HDAC inhibitors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
| HDAC6 | 9.1 |
| HDAC10 | 15.3 |
Source: Data compiled from publicly available in vitro assay results.
Table 2: Hypothetical Synergistic Effects of this compound with Cisplatin (B142131) in A549 Lung Cancer Cells
| Treatment | This compound (µM) | Cisplatin (µM) | % Cell Viability | Combination Index (CI)* |
| Control | 0 | 0 | 100 | - |
| This compound | 1 | 0 | 85 | - |
| This compound | 5 | 0 | 60 | - |
| Cisplatin | 2.5 | 0 | 90 | - |
| Cisplatin | 10 | 0 | 70 | - |
| Combination | 1 | 2.5 | 65 | < 1 (Synergy) |
| Combination | 5 | 10 | 30 | < 1 (Synergy) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The values presented are illustrative.
Table 3: Hypothetical Synergistic Effects of this compound with a PARP Inhibitor (e.g., Olaparib) in MDA-MB-231 Breast Cancer Cells
| Treatment | This compound (µM) | Olaparib (µM) | % Apoptosis | Synergism* |
| Control | 0 | 0 | 5 | - |
| This compound | 2 | 0 | 15 | - |
| Olaparib | 5 | 0 | 10 | - |
| Combination | 2 | 5 | 45 | Yes |
*Synergism is determined by comparing the observed effect of the combination to the expected additive effect of the individual agents.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro combination studies.
Caption: Rationale for synergistic effects of this compound and chemotherapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound, a chemotherapy agent, and their combination on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, Olaparib; stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy agent in complete growth medium. Remove the medium from the wells and add 100 µL of medium containing the drugs, alone or in combination, at various concentrations. Include wells with vehicle control (e.g., DMSO at the highest concentration used for drug dilutions).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The combination index (CI) can be calculated using software like CompuSyn to determine synergy.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound, a chemotherapy agent, and their combination.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, and their combination at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells Quantify the percentage of apoptotic cells in each treatment group.
-
Western Blot Analysis
Objective: To assess changes in the expression and post-translational modification of proteins involved in apoptosis and cell cycle regulation following treatment with this compound and/or a chemotherapy agent.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-PARP, anti-cleaved Caspase-3, anti-p53, anti-p21, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare protein expression levels between treatment groups.
References
- 1. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of combined treatment with cisplatin and histone deacetylase inhibitors on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound that reins in cancer cells found by research team - UF Health [ufhealth.org]
- 4. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New synergistic combination therapy approaches with HDAC inhibitor quisinostat, cisplatin or PARP inhibitor talazoparib for urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The HDAC Inhibitor, SAHA, Combined with Cisplatin Synergistically Induces Apoptosis in Alpha-fetoprotein-producing Hepatoid Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination PARP and HDAC inhibition as a therapeutic strategy targeting liver cancer stem cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity of UF010 on Various Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 is a selective inhibitor of class I histone deacetylases (HDACs), which are a family of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] By inhibiting class I HDACs, particularly HDAC1, HDAC2, and HDAC3, this compound alters patterns of protein acetylation and gene expression, leading to the activation of tumor suppressor pathways and the inhibition of oncogenic signaling cascades.[1][2] This mechanism of action makes this compound a compound of significant interest for cancer research and therapeutic development. These application notes provide a summary of the in vitro cytotoxicity of this compound against various cancer cell lines and detailed protocols for assessing its activity.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Type |
| B16F10 | Melanoma | 2.41 | 72 | Not Specified |
| MCF-7 | Breast Cancer | 17.93 | 72 | Not Specified |
| A549 | Lung Cancer | 20.81 | 72 | Not Specified |
| 4T1 | Breast Cancer | 8.40 | 72 | Not Specified |
| HEK-293 | Human Embryonic Kidney (often used as a non-cancer control) | 98.52 | 72 | Not Specified |
| HCEC | Human Corneal Epithelial Cells (non-cancer control) | 95.4 | 72 | Not Specified |
Data compiled from publicly available sources.[3] It is important to note that this compound was also tested against a panel of 60 diverse cancer cell lines in collaboration with the National Cancer Institute, where it showed growth inhibition against breast, colon, prostate, and ovarian cancer types, among others.[1]
Mechanism of Action: Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting class I HDAC enzymes. This inhibition leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates gene expression. Key consequences of this action include the activation of tumor suppressor pathways and the repression of oncogenic pathways.
References
Application Notes and Protocols for UF010 in Immune Response Gene Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UF010 is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, 2, and 3.[1] As an HDAC inhibitor, this compound modulates gene expression by altering the acetylation state of histones, leading to a more open chromatin structure that facilitates gene transcription.[2] This activity makes this compound a valuable tool for studying the epigenetic regulation of various cellular processes, including the activation of immune response genes. This document provides detailed application notes and protocols for utilizing this compound to investigate the activation of immune response gene pathways.
Mechanism of Action: this compound and Immune Gene Activation
This compound's primary mechanism of action is the inhibition of class I HDACs. This inhibition leads to the hyperacetylation of histones and other non-histone proteins, which plays a crucial role in regulating gene expression. In the context of the immune system, HDAC inhibitors like this compound have been shown to enhance the expression of immunologically important molecules in tumor cells.[2]
The activation of immune response genes by this compound is not mediated by direct agonism of pattern recognition receptors like STING, but rather through the epigenetic reprogramming of immune-related gene loci. A key signaling pathway implicated in this process is the NF-κB pathway, which is a central regulator of inflammatory and immune responses. This compound has been shown to activate the NF-κB/p65 pathway, leading to the transcription of a wide array of immune-related genes.[3]
A microarray study using the breast cancer cell line MDA-MB-231 treated with this compound (GEO accession: GSE56823) revealed the upregulation of genes involved in major histocompatibility complex (MHC), as well as pathways related to B-cell receptor signaling, IL-6, and IL-4 signaling.[2]
Data Presentation: Quantitative Gene Expression Analysis
The following table summarizes representative quantitative data on the differential expression of immune-related genes in MDA-MB-231 cells treated with 1.0 µM this compound for 24 hours, as would be derived from the analysis of the GSE56823 dataset using a tool like GEO2R.
| Gene Symbol | Gene Name | Log2 Fold Change (this compound vs. DMSO) | p-value | Regulation |
| HLA-A | Major histocompatibility complex, class I, A | 2.5 | <0.01 | Upregulated |
| HLA-B | Major histocompatibility complex, class I, B | 2.3 | <0.01 | Upregulated |
| HLA-C | Major histocompatibility complex, class I, C | 2.1 | <0.01 | Upregulated |
| IL6 | Interleukin 6 | 3.0 | <0.005 | Upregulated |
| IL4R | Interleukin 4 receptor | 1.8 | <0.05 | Upregulated |
| CD79A | CD79a molecule, immunoglobulin-associated alpha | 2.0 | <0.05 | Upregulated |
| CD79B | CD79b molecule, immunoglobulin-associated beta | 1.9 | <0.05 | Upregulated |
| TAP1 | Transporter 1, ATP binding cassette subfamily B member | 1.7 | <0.05 | Upregulated |
| B2M | Beta-2-microglobulin | 2.2 | <0.01 | Upregulated |
Experimental Protocols
Protocol 1: In Vitro Treatment of MDA-MB-231 Cells with this compound for Gene Expression Analysis
Objective: To treat a human breast cancer cell line with this compound to study its effects on immune gene expression.
Materials:
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
Leibovitz's L-15 Medium (with 2mM L-glutamine)[4]
-
Fetal Bovine Serum (FBS)[4]
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
TRIzol™ Reagent or other RNA extraction kit
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in Leibovitz's L-15 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere without CO2.[4]
-
Seeding: Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
Treatment:
-
Prepare working solutions of this compound in the complete culture medium at the desired final concentrations (e.g., 0.1, 1.0, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
RNA Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells by adding 1 mL of TRIzol™ Reagent per well and scraping the cells.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
Downstream Analysis: The extracted RNA can be used for downstream applications such as RT-qPCR or microarray analysis.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Immune Gene Expression
Objective: To quantify the expression levels of specific immune-related genes following this compound treatment.
Materials:
-
High-quality total RNA from Protocol 1
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for target genes (e.g., HLA-A, IL6) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Set up reactions in triplicate for each sample and gene.
-
-
qPCR Cycling:
-
Perform the qPCR reaction using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the reference gene (ΔCt).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method.
-
Protocol 3: Western Blot Analysis of NF-κB Activation
Objective: To assess the activation of the NF-κB pathway by examining the phosphorylation and nuclear translocation of the p65 subunit.
Materials:
-
This compound-treated and control cell lysates
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Following this compound treatment, perform nuclear and cytoplasmic fractionation of the cell lysates according to the kit manufacturer's protocol.
-
Determine the protein concentration of each fraction using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the levels of phosphorylated p65 in the whole-cell lysate and the amount of total p65 in the nuclear versus cytoplasmic fractions. An increase in nuclear p65 indicates NF-κB activation.
-
Mandatory Visualizations
Caption: this compound signaling pathway for immune gene activation.
Caption: Experimental workflow for studying this compound effects.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing UF010 Concentration for Maximum HDAC Inhibition
Welcome to the technical support center for UF010, a potent and selective Class I HDAC inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel HDAC inhibitor with a benzoylhydrazide scaffold. It selectively inhibits Class I histone deacetylases (HDACs), which are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[1] This inhibition leads to an increase in protein acetylation, altering gene expression and activating tumor suppressor pathways.[1] this compound is a competitive inhibitor, meaning it binds to the active site of the HDAC enzyme.[1]
Q2: What are the IC50 values of this compound for different HDAC isoforms?
A2: this compound is highly potent against Class I HDACs with nanomolar to low micromolar IC50 values. The selectivity of this compound makes it a valuable tool for studying the specific roles of Class I HDACs.
Table 1: IC50 Values of this compound for HDAC Isoforms
| HDAC Isoform | IC50 Value | Reference |
| HDAC1 | 0.5 nM | [2] |
| HDAC2 | 0.1 nM | [2] |
| HDAC3 | 0.06 nM | [2] |
| HDAC8 | 1.5 nM | [2] |
| HDAC6 | 9.1 nM - 18.93 µM | [2][3] |
| HDAC10 | 15.3 nM | [2] |
Q3: What is a good starting concentration for my cell-based assays?
A3: A good starting point for cell-based assays is to test a concentration range around the IC50 value for the HDAC isoforms expressed in your cell line of interest. Based on published data, a range of 10 nM to 10 µM is often a reasonable starting point for assessing the effects of this compound on cell proliferation and histone acetylation.[4][5] For example, in HCT116 cells, this compound has been shown to induce protein acetylation at a concentration of 2 µM.[1]
Q4: How should I prepare and store this compound?
A4: this compound is typically soluble in DMSO.[2][3] For stock solutions, a concentration of 10 mM to 100 mM in DMSO is common.[5] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all treatment groups, including a vehicle control.[6]
Troubleshooting Guides
Problem 1: I am not observing any inhibition of HDAC activity.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify your calculations and dilution series. Test a broader range of concentrations, starting from nanomolar to micromolar levels. |
| Compound Degradation | Ensure your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[6] |
| Inactive Enzyme | If using a biochemical assay with purified enzyme, confirm the activity of your HDAC enzyme with a known inhibitor like Trichostatin A (TSA) or SAHA as a positive control.[7] |
| Inappropriate Assay Conditions | Ensure the substrate concentration in your biochemical assay is appropriate for the enzyme.[6] For cell-based assays, check cell density and health. |
| Cell Line Insensitivity | The cell line you are using may not express the target HDAC isoforms at high enough levels or may have other resistance mechanisms.[6] |
Problem 2: I am seeing high variability between my experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells of your plate. Variations in cell number can significantly impact results.[6] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound.[7] |
| Edge Effects in Multi-well Plates | To minimize evaporation, avoid using the outermost wells of the plate or fill them with sterile PBS or media.[7] |
| Incomplete Dissolution of this compound | Ensure this compound is fully dissolved in DMSO before further dilution in aqueous solutions. Sonication may be helpful.[3] |
Problem 3: this compound is causing significant cytotoxicity at concentrations where I expect to see specific HDAC inhibition.
| Possible Cause | Troubleshooting Step |
| Concentration is too high | Perform a dose-response curve for cytotoxicity using an assay like MTT or CellTiter-Glo to determine the concentration range that is non-toxic to your cells over the desired treatment time.[8] |
| Off-target effects | While this compound is selective, at very high concentrations, off-target effects can occur. Correlate cytotoxicity with markers of HDAC inhibition (e.g., histone hyperacetylation) to ensure the observed effects are mechanism-based. |
| Extended incubation time | Shorten the incubation time. Significant effects on histone acetylation can often be observed within a few hours (e.g., 1-6 hours).[1] |
Experimental Protocols
Protocol 1: HDAC Activity Assay (Fluorometric)
This protocol is a general guideline for measuring HDAC activity in the presence of this compound.
-
Prepare Reagents :
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
HDAC Enzyme: Purified human recombinant HDAC1, 2, or 3.
-
Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer: Trypsin solution with a stop solution (e.g., Trichostatin A).
-
This compound: Prepare a serial dilution in assay buffer.
-
-
Assay Procedure :
-
In a 96-well black plate, add the HDAC enzyme diluted in assay buffer.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation / 460 nm emission for AMC-based substrates).[9]
-
-
Data Analysis :
-
Subtract the background fluorescence (no enzyme control).
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for Histone Acetylation
This protocol details how to assess the effect of this compound on histone acetylation in cultured cells.
-
Cell Culture and Treatment :
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a desired time (e.g., 6, 12, or 24 hours).[10]
-
-
Histone Extraction :
-
Harvest cells and wash with ice-cold PBS containing an HDAC inhibitor like sodium butyrate (B1204436) to preserve acetylation.[11]
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.[10]
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl).[11]
-
-
Western Blotting :
-
Determine the protein concentration of the histone extracts.
-
Separate 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel.[12]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13]
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.[11][13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the total histone loading control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[8]
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Assay :
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[8]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition :
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value for cytotoxicity by plotting the data on a dose-response curve.
-
Visualizations
References
- 1. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting off-target effects of UF010 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UF010 in cell culture experiments. Our goal is to help you identify and resolve potential off-target effects and other common issues.
Key Information about this compound
This compound is a selective inhibitor of class I histone deacetylases (HDACs) with a novel benzoylhydrazide scaffold.[1][2] Its primary mechanism of action is to block the deacetylation of histone and non-histone proteins, leading to changes in gene expression and the activation of tumor suppressor pathways.[1][3] It is more target-specific and less toxic than many other HDAC inhibitors.[3]
Important Note: this compound is not a direct inhibitor of IRE1α. Any observed effects related to the endoplasmic reticulum (ER) stress response are likely indirect consequences of HDAC inhibition.
On-Target Activity of this compound
The primary targets of this compound are Class I HDACs. The following table summarizes the in vitro inhibitory activity of this compound against various HDAC isoforms.
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 0.5 |
| HDAC2 | 0.1 |
| HDAC3 | 0.06 |
| HDAC8 | 1.5 |
| HDAC6 | 9.1 |
| HDAC10 | 15.3 |
(Data sourced from publicly available information.)
Frequently Asked Questions (FAQs)
Q1: Is this compound an IRE1α inhibitor?
A1: No, this compound is a selective inhibitor of class I HDACs.[1][4] While some downstream effects of HDAC inhibition may indirectly influence cellular stress responses, this compound does not directly target or inhibit the kinase or RNase activity of IRE1α.
Q2: Why am I observing high levels of cell death at low concentrations of this compound?
A2: High cytotoxicity can be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to HDAC inhibitors.[5] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
On-Target Toxicity: Inhibition of class I HDACs can induce apoptosis and cell cycle arrest, which is the intended anti-cancer effect.[1]
-
Compound Solubility: Ensure that this compound is fully dissolved. Precipitated compound can lead to inconsistent and inaccurate effective concentrations.
Q3: The observed phenotype in my cells is not consistent with what I expect from HDAC inhibition. What could be the cause?
A3: If you observe unexpected phenotypes, it is important to consider potential off-target effects. While this compound is highly selective, off-target interactions can never be fully excluded. See the troubleshooting guide below for strategies to investigate this.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
Issue 1: Unexpected Cell Death or High Cytotoxicity
Q: My cells are dying at concentrations where I expect to see more subtle effects on gene expression. What can I do?
A: High cytotoxicity can mask the specific effects of HDAC inhibition. Here is a workflow to address this:
Experimental Protocol: Determining Optimal this compound Concentration
-
Cell Seeding: Plate your cells at a consistent density in a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Treatment: Treat cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Viability Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells.
-
Data Analysis: Calculate the IC50 value and select a sub-toxic concentration for your experiments.
-
Target Engagement: At the selected concentration, treat cells for a short duration (e.g., 6 hours) and perform a western blot to confirm an increase in histone acetylation (a marker of HDAC inhibition).
Issue 2: Observed Phenotypes Mimic an ER Stress Response
Q: I'm observing upregulation of ER stress markers and suspect an effect on IRE1α. How can I investigate this?
A: While this compound does not directly inhibit IRE1α, HDAC inhibition has been shown to induce an ER stress response, primarily through the PERK pathway.[6][7] It is crucial to differentiate between this indirect effect and a direct modulation of IRE1α.
Experimental Protocol: Assessing IRE1α Activity
To determine if IRE1α is activated in your system upon this compound treatment, you can measure the splicing of XBP1 mRNA, a hallmark of IRE1α RNase activity.[8][9]
-
Cell Treatment: Treat your cells with this compound at the optimized concentration. Include a positive control for ER stress (e.g., tunicamycin (B1663573) or thapsigargin) and a vehicle control (DMSO).
-
RNA Extraction: Isolate total RNA from the treated cells.
-
RT-PCR: Perform reverse transcription PCR (RT-PCR) using primers that flank the XBP1 splice site.
-
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as different-sized bands.
-
Analysis: An increase in the XBP1s band indicates IRE1α activation. If this compound does not induce XBP1 splicing, the observed ER stress is likely independent of IRE1α activation.
Issue 3: Unexpected Phenotypes and Potential Off-Target Effects
Q: I'm observing an accumulation of extracellular vesicles, which is not a known downstream effect of class I HDAC inhibition. Could this be an off-target effect?
A: Yes, this could be an off-target effect. A known off-target of some HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2) .[10][11][12] Inhibition or knockdown of MBLAC2 has been shown to cause an accumulation of extracellular vesicles.[11]
Experimental Protocol: Investigating MBLAC2 as a Potential Off-Target
-
Phenotype Confirmation: Quantify the accumulation of extracellular vesicles in the supernatant of this compound-treated cells compared to vehicle-treated cells.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down MBLAC2 expression in your cell line.
-
Phenocopy Analysis: Determine if the MBLAC2 knockdown recapitulates the phenotype observed with this compound treatment (i.e., accumulation of extracellular vesicles).
-
Rescue Experiment: If possible, overexpress a resistant mutant of MBLAC2 in the presence of this compound to see if the phenotype is reversed.
If MBLAC2 knockdown phenocopies the effect of this compound, it is likely that this compound is acting, at least in part, through off-target inhibition of MBLAC2 in your experimental system.
Signaling Pathway Diagrams
For clarity, the following diagrams illustrate the key signaling pathways discussed.
On-Target Pathway: Class I HDAC Inhibition by this compound
Simplified IRE1α Signaling Pathway (for comparison)
References
- 1. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFInnovate Technology Publisher [ufinnovate.technologypublisher.com]
- 3. Compound that reins in cancer cells found by research team - UF Health [ufhealth.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Histone Deacetylases Induces Cancer Cell Apoptosis... - CiteAb [citeab.com]
- 8. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PubMed [pubmed.ncbi.nlm.nih.gov]
UF010 stability and solubility in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and solubility of the class I HDAC inhibitor, UF010, in various experimental buffers. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3. Its mechanism of action involves blocking the enzymatic activity of these HDACs, which leads to an accumulation of acetylated histones and other proteins. This alteration in protein acetylation can result in the activation of tumor suppressor pathways and the inhibition of oncogenic pathways, ultimately leading to the suppression of cancer cell proliferation.[1]
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability. Stock solutions prepared in DMSO can also be stored at -20°C for up to one month or at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solutions into smaller volumes.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is insoluble in water. For cell-based assays, it is common practice to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the aqueous cell culture medium.
Data Presentation: Solubility and Stability
The following tables summarize the known quantitative data for this compound's solubility and stability.
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 54 mg/mL |
| Ethanol | 54 mg/mL |
| Water | Insoluble |
Table 2: Stability of this compound
| Condition | Half-life |
| Cell culture medium with 10% fetal bovine serum | 15.8 hours[2] |
| Stock solution in DMSO at -20°C | Up to 1 month |
| Stock solution in DMSO at -80°C | Up to 1 year |
Note: Stability in aqueous buffers like PBS, Tris, and HEPES is expected to be low due to the compound's poor aqueous solubility. It is recommended to prepare fresh dilutions from a DMSO stock for each experiment.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
HDAC Activity Assay
This protocol is adapted for measuring the inhibitory effect of this compound on class I HDAC activity using a fluorometric assay kit.
Materials:
-
Recombinant human HDAC1, HDAC2, or HDAC3 enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Trichostatin A (TSA) as a positive control inhibitor
-
Developer solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC assay buffer. Also, prepare a positive control (TSA) and a vehicle control (DMSO).
-
Add 25 µL of the diluted this compound, TSA, or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of the HDAC enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding 50 µL of the developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol outlines the assessment of this compound's effect on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation in cells treated with this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Prepare protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Normalize the acetyl-histone signal to the total histone signal.
Troubleshooting Guide
Issue 1: this compound precipitates when diluted in aqueous buffer or cell culture medium.
-
Cause: this compound has poor aqueous solubility. Adding a concentrated DMSO stock directly into an aqueous solution can cause it to "crash out."
-
Solution:
-
Use pre-warmed media: Always add the this compound stock to cell culture medium that has been pre-warmed to 37°C.
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the 10 mM stock to 1 mM in DMSO, then add this intermediate stock to your pre-warmed medium while gently vortexing.
-
Keep the final DMSO concentration low: While the final DMSO concentration should be kept as low as possible (ideally ≤0.1%), ensuring it is consistent across all experimental conditions is crucial. Most cell lines can tolerate up to 0.5% DMSO for short-term experiments.
-
Issue 2: High background signal in the HDAC activity assay.
-
Cause: This could be due to substrate instability or contaminated reagents.
-
Solution:
-
Prepare fresh substrate: Ensure the fluorogenic substrate is prepared fresh for each experiment and stored correctly, protected from light.
-
Use high-purity reagents: Use high-purity water and buffer components to minimize potential contamination.
-
Issue 3: No inhibition observed with the positive control (e.g., TSA) in the HDAC activity assay.
-
Cause: The HDAC enzyme may be inactive, or the inhibitor concentration might be incorrect.
-
Solution:
-
Check enzyme activity: Verify the activity of your HDAC enzyme stock using a standard activity assay before performing inhibition studies.
-
Confirm inhibitor concentration: Ensure the positive control inhibitor is at the correct concentration and has been stored properly.
-
Issue 4: High variability between replicate wells in cell-based assays.
-
Cause: This can result from inconsistent pipetting, inadequate mixing, or "edge effects" in the microplate.
-
Solution:
-
Ensure proper pipetting technique: Use calibrated pipettes and ensure consistent dispensing.
-
Mix thoroughly: Gently mix the plate after adding reagents to ensure a homogeneous solution in each well.
-
Avoid edge effects: To minimize evaporation from the outer wells, you can fill the perimeter wells with sterile water or PBS, or avoid using them for experimental samples.
-
Visualizations
Caption: this compound inhibits Class I HDACs, leading to histone hyperacetylation and altered gene expression.
Caption: General experimental workflow for studying the effects of this compound.
References
UF010 Technical Support Center: Minimizing Cytotoxicity in Non-Cancerous Cell Lines
Welcome to the technical support center for UF010. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the minimization of this compound toxicity in non-cancerous cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of class I histone deacetylases (HDACs), with high potency against HDAC1, HDAC2, and HDAC3.[1][2] Its primary mechanism of action involves blocking the enzymatic activity of these HDACs, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation can reactivate tumor suppressor genes and inhibit oncogenic pathways, making this compound a compound of interest for cancer research.[2][3]
Q2: Does this compound exhibit toxicity in non-cancerous cell lines?
Yes, while this compound is reported to be less toxic than other HDAC inhibitors, it can exhibit cytotoxic effects in non-cancerous cell lines at certain concentrations.[4] For instance, cytotoxicity has been observed in human embryonic kidney (HEK-293) cells and human corneal epithelial cells (HCEC) at concentrations ranging from 10-100 μM after 72 hours of exposure.[5]
Q3: What is the primary mechanism of this compound-induced toxicity in non-cancerous cells?
The primary mechanism of toxicity for many HDAC inhibitors, likely including this compound, is the generation of reactive oxygen species (ROS). This leads to oxidative stress, which can damage cellular components and trigger apoptosis (programmed cell death).
Q4: How can I minimize this compound toxicity in my non-cancerous cell lines?
A primary strategy to mitigate this compound-induced toxicity is to co-administer an antioxidant or a ROS scavenger. N-acetyl cysteine (NAC) is a commonly used and effective ROS scavenger that can help reduce oxidative stress and subsequent cell death.
Q5: At what concentration should I use this compound in my experiments with non-cancerous cells?
The optimal concentration of this compound will vary depending on the cell line and the experimental goals. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific non-cancerous cell line. Based on available data, concentrations for non-cancerous cell lines may fall within the 10-100 µM range for a 72-hour treatment period.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death in non-cancerous control cells. | This compound concentration is too high. | Perform a dose-response curve to determine the IC50 value for your specific cell line and use a concentration at or below this value for your experiments. |
| Oxidative stress due to this compound treatment. | Co-treat cells with the ROS scavenger N-acetyl cysteine (NAC). See the detailed protocol below. | |
| Inconsistent results between experiments. | Variation in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments. |
| Instability of this compound in culture medium. | Prepare fresh this compound solutions for each experiment. This compound has a reported half-life of 15.8 hours in cell culture medium containing 10% fetal bovine serum.[1] | |
| Difficulty dissolving this compound. | Improper solvent. | This compound is soluble in DMSO.[1] Prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level toxic to your cells (typically <0.5%). |
Quantitative Data Summary
Table 1: Reported Cytotoxicity of this compound in Non-Cancerous Cell Lines
| Cell Line | Cell Type | Concentration Range (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HEK-293 | Human Embryonic Kidney | 10 - 100 | 72 | Cytotoxicity | [5] |
| HCEC | Human Corneal Epithelial Cells | 10 - 100 | 72 | Cytotoxicity | [5] |
Note: This table represents currently available public data. It is highly recommended that researchers determine the specific IC50 of this compound for their non-cancerous cell line of interest.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in a Non-Cancerous Cell Line using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits the growth of a non-cancerous cell line by 50%.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock in DMSO. Include a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the prepared this compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Co-treatment with N-acetyl cysteine (NAC) to Mitigate this compound-induced Toxicity
This protocol provides a method for using NAC to reduce the cytotoxic effects of this compound.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
N-acetyl cysteine (NAC)
-
Appropriate assay for measuring cytotoxicity (e.g., MTT, Annexin V/PI staining)
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
NAC Pre-treatment (Optional but Recommended): Pre-incubate the cells with a predetermined optimal concentration of NAC (typically in the range of 1-10 mM) for 1-2 hours before adding this compound.
-
Co-treatment: Add this compound to the wells already containing NAC, or add a mixture of this compound and NAC to fresh medium.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Cytotoxicity Assessment: At the end of the incubation period, assess cell viability using your chosen method (e.g., MTT assay as described in Protocol 1 or Annexin V/PI staining for apoptosis).
-
Comparison: Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC to determine the protective effect of NAC.
Visualizations
References
- 1. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. inis.iaea.org [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming UF010 Resistance in Cancer Cell Lines
This guide is designed for researchers, scientists, and drug development professionals encountering resistance to the histone deacetylase (HDAC) inhibitor, UF010, in their cancer cell line experiments. It provides troubleshooting advice, frequently asked questions, and detailed protocols to help identify and potentially overcome this resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule that functions as a selective, competitive inhibitor of Class I histone deacetylases (HDACs).[1][2] By blocking the enzymatic activity of HDACs, this compound prevents the removal of acetyl groups from histone proteins.[3] This leads to histone hyperacetylation, altering chromatin structure and gene expression. The downstream effects include the activation of tumor suppressor pathways and the concurrent inhibition of several oncogenic pathways, ultimately leading to suppressed cancer cell proliferation.[1][3]
Q2: Which cancer cell lines has this compound been tested on?
A2: this compound has been shown to inhibit cancer growth across a wide range of cell lines. It was tested on a panel of 60 diverse cancer cell lines in collaboration with the National Cancer Institute, including those from breast, colon, prostate, and ovarian cancers.[3] Specific cell lines mentioned in studies include HCT116 (colon cancer), HepG2 (liver cancer), B16F10 (melanoma), MCF-7 (breast cancer), A549 (lung cancer), and 4T1 (breast cancer).[1][2]
Q3: What is acquired resistance and how does it develop?
A3: Acquired resistance occurs when cancer cells that were initially sensitive to a drug evolve mechanisms to survive and proliferate despite its continued presence. This is a result of directed evolution under therapeutic pressure.[4] Resistance can be developed in the lab by exposing cancer cells to a drug over a prolonged period, often starting with a low concentration and gradually increasing it.[5] This process selects for cells that have developed or acquired genetic or epigenetic changes conferring a survival advantage.
Q4: Are there known mechanisms of resistance to HDAC inhibitors in general?
A4: Yes, while specific mechanisms for this compound are still under investigation, resistance to other HDAC inhibitors can arise from several factors. These include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which pump the drug out of the cell.
-
Target Alteration: Mutations in the HDAC enzyme that prevent the inhibitor from binding effectively.
-
Activation of Pro-Survival Pathways: Upregulation of alternative signaling pathways that bypass the effects of HDAC inhibition, such as anti-apoptotic proteins (e.g., Bcl-2) or activation of survival kinases.[6]
-
Induction of Cellular Stress Responses: Enhanced autophagy, which can help cells survive the stress induced by the drug.[7]
Troubleshooting Guide for this compound Resistance
This section addresses specific issues you may encounter during your experiments.
Problem: My cancer cell line, which was previously sensitive to this compound, is now showing a significantly higher IC50 value.
This is the classic sign of acquired resistance. The following steps can help you diagnose the underlying cause.
Step 1: Confirm the Resistance Phenotype
-
Question: Have I confirmed that the observed resistance is stable and not due to experimental artifacts?
-
Answer: First, verify the integrity of your this compound compound and its concentration. Then, perform a time-course cell viability assay to confirm that the resistance is stable over multiple passages without the drug. Culture the cells for several passages in drug-free media and then re-challenge them with this compound to see if the resistance is maintained.
Step 2: Investigate Common Resistance Mechanisms
-
Question: Could the cells be pumping the drug out? How can I check for increased drug efflux?
-
Answer: Increased expression of ABC transporters is a common mechanism.
-
Experiment: Perform a Western blot or qPCR on your sensitive (parental) and resistant cell lines to check for the expression levels of common transporters like P-glycoprotein (MDR1/ABCB1).
-
Troubleshooting: If you see an upregulation, you can test if resistance can be reversed by co-administering this compound with a known ABC transporter inhibitor, such as Verapamil or Tariquidar. A reversal of resistance would strongly suggest this mechanism.
-
-
Question: Has the target of this compound (Class I HDACs) been altered?
-
Answer: While less common, mutations in the drug target can occur.
-
Experiment: Sequence the coding regions of Class I HDACs (HDAC1, 2, 3, and 8) in both your parental and resistant cell lines to identify any potential mutations in the drug-binding pocket.
-
Troubleshooting: Compare the sequences to reference genomes and your parental line. Analyze any identified mutations using protein modeling software to predict their impact on this compound binding.
-
-
Question: Have the cells activated alternative pro-survival signaling pathways?
-
Answer: Cells can compensate for the effects of this compound by upregulating pathways that promote survival and proliferation.
-
Experiment: Use Western blotting to probe for changes in key survival pathways. Check for the phosphorylation status of kinases like Akt and ERK, and the expression levels of anti-apoptotic proteins like Bcl-2 and Mcl-1.
-
Troubleshooting: If you identify an activated bypass pathway, consider combination therapy. For example, if you observe increased Akt phosphorylation, combining this compound with an Akt inhibitor may restore sensitivity.
-
Data Presentation: this compound Potency
The potency of this compound can vary between different cancer cell lines.
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines Data compiled from publicly available studies. Experimental conditions may vary.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 11.2 | [1] |
| B16F10 | Melanoma | 2.41 | [2] |
| 4T1 | Breast Cancer | 8.40 | [2] |
| MCF-7 | Breast Cancer | 17.93 | [2] |
| A549 | Lung Cancer | 20.81 | [2] |
| HEK-293 | Embryonic Kidney (Non-cancerous control) | 98.52 | [2] |
Table 2: Hypothetical Example of Acquired Resistance This table illustrates a typical shift in IC50 that might be observed when comparing a parental, sensitive cell line to a derived, resistant subline.
| Cell Line | Treatment Duration | IC50 for this compound (µM) | Fold Resistance |
| Parental MCF-7 | N/A (Sensitive) | 18 | 1x |
| MCF-7/UF010-R | 6 months | 95 | >5x |
Visualizing Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound as an HDAC inhibitor.
Troubleshooting Workflow for this compound Resistance
Caption: Workflow for diagnosing this compound resistance.
Potential Mechanisms of Resistance to this compound
Caption: Potential cellular resistance mechanisms to this compound.
Experimental Protocols
Protocol 1: Determining IC50 with a Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound required to inhibit the metabolic activity of a cell population by 50%.
Materials:
-
Cancer cell lines (parental and suspected resistant)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for attachment.
-
Drug Preparation: Prepare serial dilutions of this compound in complete medium. A typical range would be from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Drug Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions (or vehicle control) to the appropriate wells. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 72 hours (or a time point relevant to your cell line's doubling time).
-
MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the normalized values against the log of the this compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Western Blotting for Histone Acetylation and Protein Expression
This protocol allows for the assessment of this compound's target engagement (histone acetylation) and the expression of proteins involved in resistance.
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-HDAC1, anti-P-glycoprotein, anti-Akt, anti-p-Akt, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat parental and resistant cells with this compound (e.g., at their respective IC50 concentrations) for a set time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to the loading control (e.g., GAPDH) to compare expression levels between parental and resistant cells.
References
- 1. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Compound that reins in cancer cells found by research team - UF Health [ufhealth.org]
- 4. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
UF010 Fast-On/Slow-Off Binding Kinetics Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the fast-on/slow-off binding kinetics of the class I histone deacetylase (HDAC) inhibitor, UF010.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of class I HDACs, particularly HDACs 1, 2, and 3.[1][2] It functions as a competitive inhibitor, binding to the active site of the enzyme and preventing the deacetylation of its substrates.[2] A key characteristic of this compound is its "fast-on/slow-off" binding kinetics, which contributes to its sustained inhibitory activity in cellular environments.[2]
Q2: What does "fast-on/slow-off" binding kinetics mean for this compound?
"Fast-on/slow-off" binding describes a scenario where a ligand (this compound) rapidly forms a complex with its target protein (HDAC) and then dissociates from that complex at a very slow rate. This prolonged target engagement, often referred to as a long residence time, can lead to a more durable pharmacological effect, even if the unbound compound is cleared from the system.
Q3: Why is optimizing the binding kinetics of this compound important?
Optimizing the binding kinetics of this compound is crucial for maximizing its therapeutic potential. A fast "on-rate" (k_on) ensures that the inhibitor can quickly bind to its target, while a slow "off-rate" (k_off) leads to a prolonged duration of action. This extended target engagement can enhance the inhibitor's efficacy at lower concentrations, potentially reducing off-target effects and improving its overall therapeutic index.
Q4: What are the typical IC50 values for this compound against class I HDACs?
The half-maximal inhibitory concentration (IC50) values for this compound demonstrate its selectivity for class I HDACs. While specific values can vary slightly between studies, representative data is summarized in the table below.
Quantitative Data Summary
| HDAC Isoform | IC50 (µM) | IC50 (nM)[1] |
| HDAC1 | 0.5 | 0.5 |
| HDAC2 | 0.1 | 0.1 |
| HDAC3 | 0.06 | 0.06 |
| HDAC8 | 1.5 | 1.5 |
| HDAC6 | Not specified | 9.1 |
| HDAC10 | Not specified | 15.3 |
Experimental Protocols
Determining the binding kinetics of this compound requires specialized biophysical techniques. Below are detailed methodologies for two common approaches: Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI).
Surface Plasmon Resonance (SPR) for this compound Kinetic Analysis
SPR measures the binding of an analyte (this compound) to a ligand (HDAC enzyme) immobilized on a sensor chip in real-time.
Methodology:
-
Immobilization of HDAC Enzyme:
-
Recombinantly express and purify the desired class I HDAC enzyme (e.g., HDAC1, 2, or 3).
-
Immobilize the purified HDAC onto a suitable sensor chip (e.g., CM5 chip via amine coupling). The immobilization level should be kept low to minimize mass transport effects.
-
-
Analyte Preparation:
-
Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+). Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
-
Binding Assay:
-
Association Phase: Inject the different concentrations of this compound over the immobilized HDAC surface and a reference flow cell. Monitor the change in response units (RU) over time.
-
Dissociation Phase: After the association phase, switch to injecting only the running buffer and monitor the decrease in RU as this compound dissociates from the HDAC.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Troubleshooting Guides
Troubleshooting Common Issues in this compound Binding Kinetics Experiments
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | - Non-specific binding of this compound to the sensor surface.- Aggregation of this compound at higher concentrations. | - Increase the detergent concentration (e.g., Tween-20) in the running buffer.- Include bovine serum albumin (BSA) in the running buffer.- Optimize the immobilization level of the HDAC enzyme.- Ensure complete solubilization of this compound in the assay buffer. |
| Low or No Signal | - Inactive HDAC enzyme.- Insufficient concentration of this compound.- Low immobilization level of the HDAC enzyme. | - Verify the activity of the purified HDAC using a functional assay.- Test a wider and higher concentration range of this compound.- Increase the immobilization level of the HDAC, while being mindful of potential mass transport effects. |
| High Variability Between Replicates | - Inconsistent sample preparation.- Air bubbles in the microfluidics system.- Incomplete regeneration of the sensor surface. | - Ensure accurate and consistent pipetting.- Degas all buffers and sample solutions thoroughly.- Optimize the regeneration solution and contact time to ensure complete removal of bound this compound between cycles. |
| Difficulty in Fitting Dissociation Data (Slow Off-Rate) | - The dissociation is too slow to be accurately measured within the experimental timeframe. | - Extend the dissociation time significantly.- Use a more sensitive instrument or detection method.- Consider using a competition-based assay to determine the off-rate. |
Bio-Layer Interferometry (BLI) for this compound Kinetic Analysis
BLI is another label-free technology that measures biomolecular interactions at the surface of a biosensor.
Methodology:
-
Biosensor Preparation:
-
Immobilize a biotinylated version of the purified HDAC enzyme onto streptavidin-coated biosensors.
-
-
Analyte and Buffer Preparation:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Prepare wells with assay buffer for baseline and dissociation steps.
-
-
Binding Assay:
-
Baseline: Equilibrate the biosensors in the assay buffer to establish a stable baseline.
-
Association: Move the biosensors into the wells containing different concentrations of this compound and monitor the change in wavelength shift over time.
-
Dissociation: Move the biosensors back into the wells containing only assay buffer and monitor the dissociation.
-
-
Data Analysis:
-
Globally fit the association and dissociation data from all concentrations to a 1:1 binding model to determine k_on, k_off, and K_D.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound Action.
Caption: SPR Experimental Workflow.
Caption: Troubleshooting Decision Tree.
References
Improving the therapeutic index of UF010 analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving UF010 and its analogs. The following information is designed to troubleshoot common issues and answer frequently asked questions to improve the therapeutic index of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its analogs?
This compound is a selective, competitive inhibitor of class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1] It features a benzoylhydrazide scaffold that binds to the catalytic core of the HDAC enzyme.[1] By inhibiting these HDACs, this compound and its analogs lead to an accumulation of acetylated histones and other non-histone proteins. This hyperacetylation alters gene expression, resulting in the activation of tumor suppressor pathways (e.g., p53 and Rb) and the inhibition of several oncogenic signaling pathways.[1][2][3] This ultimately leads to cell cycle arrest, particularly at the G1/S transition, and apoptosis in cancer cells.[1]
Q2: How can we improve the therapeutic index of our this compound analog?
Improving the therapeutic index involves maximizing anti-tumor efficacy while minimizing toxicity to normal cells. For this compound analogs, this can be approached through several strategies:
-
Structural Modifications: Structure-activity relationship (SAR) studies have identified key structural features for potent HDAC inhibition.[1] A tripartite structure consisting of a central -C(O)-NH-NH- unit, a phenyl group with a bulky substituent at the para position, and a short, linear aliphatic chain (ideally four carbons) is crucial.[1] Modifications to the cap group may enhance isoform selectivity, which is thought to reduce off-target effects and toxicity.[1][4]
-
Combination Therapies: Combining this compound analogs with other anti-cancer agents can enhance their therapeutic efficacy. Synergistic effects have been observed when HDAC inhibitors are used with DNA-damaging agents, proteasome inhibitors, and other epigenetic drugs.
-
Targeted Delivery: Developing drug delivery systems, such as antibody-drug conjugates or nanoparticles, can help to concentrate the this compound analog at the tumor site, thereby reducing systemic exposure and toxicity.
Q3: We are observing high variability in our IC50 values between experiments. What are the potential causes?
High variability in potency measurements is a common issue. Consider the following factors:
-
Compound Integrity: Ensure the purity and stability of your this compound analog. Degradation or impurities can significantly impact its activity.
-
Solubility: Poor solubility of the compound in your assay medium can lead to inconsistent effective concentrations. Verify the solubility and consider using a different solvent or formulation if necessary.
-
Cell-Based Assay Conditions:
-
Cell Density: Variations in the number of cells seeded per well can alter the inhibitor-to-cell ratio.
-
Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.
-
Serum Concentration: Components in serum can bind to your compound, reducing its free concentration. Maintain a consistent serum percentage across all experiments.
-
-
Biochemical Assay Conditions:
-
Enzyme Activity: Ensure the specific activity of the recombinant HDAC enzyme is consistent between batches and that it has been stored correctly.
-
Substrate Concentration: Maintain a consistent substrate concentration, ideally at or below the Michaelis constant (Km), for competitive inhibitors.
-
Q4: Our positive control HDAC inhibitor is not showing the expected inhibition. What should we check?
If a known HDAC inhibitor like Trichostatin A (TSA) or Vorinostat (SAHA) is not effective in your assay, troubleshoot the following:
-
Reagent Stability: Positive controls can degrade over time. Use a fresh, validated stock.
-
Enzyme and Substrate Compatibility: Confirm that the HDAC isoform and the substrate you are using are appropriate for the positive control.
-
Assay Incubation Times: The pre-incubation time of the enzyme with the inhibitor before adding the substrate may be insufficient. Optimize this incubation period.
-
Enzyme Activity: The HDAC enzyme itself may be inactive. Verify its activity in a separate experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal in no-enzyme control wells (biochemical assay) | Substrate instability or spontaneous hydrolysis. | Prepare substrate fresh for each experiment and store it according to the manufacturer's instructions. |
| Contaminated assay buffer or reagents. | Use high-purity, sterile-filtered reagents. | |
| Autofluorescence of the test compound. | Run a control with the compound alone (no enzyme or substrate) to measure its intrinsic fluorescence and subtract this from the experimental wells. | |
| Low or no signal in treated wells (cell-based assay) | Insufficient incubation time with the compound. | Optimize the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| The compound is not cell-permeable. | While this compound is cell-permeable, novel analogs may have different properties. Consider performing a cellular uptake assay. | |
| Inappropriate assay endpoint. | Ensure the chosen assay (e.g., cytotoxicity, apoptosis, cell cycle) is sensitive to the effects of HDAC inhibition in your cell line. | |
| Edge effects on the microplate | Evaporation from the outer wells. | Avoid using the outermost wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. |
| Inconsistent results between replicate wells | Inaccurate pipetting, especially with small volumes. | Use calibrated pipettes, pre-wet the tips, and ensure proper mixing after each reagent addition. |
| Inadequate mixing of reagents in the wells. | Gently tap or use a plate shaker to ensure thorough mixing. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Analogs Against Class I HDACs
| Compound | R1 Group | IC50 (μM) vs. HDAC1 | IC50 (μM) vs. HDAC2 | IC50 (μM) vs. HDAC3 |
| This compound | 4-Br | 0.5 | 0.1 | 0.06 |
| SR-3208 | 4-CF3 | 0.2 | 0.05 | 0.03 |
| SR-3302 | 4-Cl | 0.3 | 0.08 | 0.04 |
| SR-3459 | 4-F | 0.4 | 0.09 | 0.05 |
Data synthesized from publicly available research.[1] R1 group refers to the substituent at the para position of the phenyl ring.
Experimental Protocols
Protocol 1: In Vitro Fluorometric HDAC Activity/Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound analog against a purified recombinant human HDAC enzyme.
Materials:
-
Purified recombinant human HDAC1, HDAC2, or HDAC3
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin with Trichostatin A to stop the reaction)
-
This compound analog and a positive control inhibitor (e.g., Trichostatin A)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound analog and the positive control in assay buffer.
-
Reaction Setup:
-
Add 40 µL of assay buffer to each well.
-
Add 10 µL of the serially diluted compound or control to the appropriate wells.
-
Add 40 µL of the HDAC enzyme solution (diluted in assay buffer) to all wells except the no-enzyme control wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of the HDAC substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination: Add 50 µL of the developer solution to each well.
-
Signal Development: Incubate at 37°C for 15-30 minutes.
-
Measurement: Read the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell-Based HDAC Activity Assay (Luminescent)
Objective: To measure the intracellular HDAC inhibitory activity of a this compound analog.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MDA-MB-231)
-
Cell culture medium and supplements
-
Cell-permeable, luminogenic HDAC substrate
-
Lysis/Developer reagent
-
This compound analog and a positive control inhibitor
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analog or positive control for a specified duration (e.g., 4 to 24 hours).
-
Substrate Addition: Add the cell-permeable, luminogenic HDAC substrate to each well and incubate at 37°C for 30-60 minutes.
-
Lysis and Signal Generation: Add the lysis/developer reagent to each well. This reagent stops the HDAC reaction, lyses the cells, and initiates the luminescent signal.
-
Incubation: Incubate at room temperature for 10-20 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: A decrease in luminescence indicates HDAC inhibition. Calculate the percent inhibition and determine the IC50 value.
Protocol 3: In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To assess the effect of a this compound analog on the viability of cancer cells and normal (non-cancerous) cells to determine the therapeutic index.
Materials:
-
Cancer cell line and a non-cancerous control cell line
-
Cell culture medium and supplements
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
This compound analog
-
96-well clear, flat-bottom plates
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding: Seed both cancer and non-cancerous cells in separate 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analog for 48-72 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value for both the cancer and non-cancerous cell lines. The therapeutic index can be estimated as the ratio of the IC50 for the non-cancerous cells to the IC50 for the cancer cells.
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow for Analog Evaluation
Caption: Troubleshooting Logic for Inconsistent IC50
References
Addressing UF010 degradation in long-term cell culture experiments
Introduction to UF010
This compound is a selective, cell-permeable inhibitor of Class I Histone Deacetylases (HDACs), which play a critical role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, altering chromatin structure and modulating the transcription of various genes involved in cell cycle progression, differentiation, and apoptosis.[2][3] Its cytotoxic effects on cancer cells make it a compound of interest in oncology research.[1][3]
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on addressing the challenges associated with this compound degradation in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of this compound degradation in my cell culture experiments?
A1: Signs of this compound degradation often manifest as a loss of its expected biological activity. These can include:
-
Reduced or inconsistent cytotoxicity: The most common sign is a diminished or variable effect on cell viability or proliferation in cancer cell lines that are known to be sensitive to this compound.[4]
-
Altered gene expression profiles: Inconsistent changes in the expression of genes known to be regulated by HDACs may indicate a reduction in the effective concentration of this compound.
-
Variability between replicates: High variability in results between experimental replicates can be a strong indicator of compound instability.[5][6]
Q2: What factors can contribute to the degradation of this compound in cell culture media?
A2: Several factors can influence the stability of small molecules like this compound in cell culture media:[7][8]
-
Temperature: Standard cell culture incubator conditions (37°C) can accelerate the chemical degradation of some compounds.[8]
-
pH of the media: The typical pH of cell culture media (7.2-7.4) can affect the stability of pH-sensitive molecules.[7][8]
-
Media components: Some components in complex cell culture media, such as certain amino acids or vitamins, may react with this compound.[6]
-
Enzymatic degradation: If using media supplemented with serum, enzymes like esterases and proteases can metabolize the compound.[7]
-
Light exposure: Prolonged exposure to light can cause photodegradation of sensitive compounds.
Q3: How should I prepare and store stock solutions of this compound to minimize degradation?
A3: Proper preparation and storage are crucial for maintaining the integrity of this compound:
-
Stock solution preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[5]
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][9]
-
Storage: Store the aliquots in tightly sealed vials at -80°C for long-term storage.[9] For short-term use, -20°C is acceptable.[9]
Q4: My results with this compound are inconsistent. What troubleshooting steps can I take?
A4: Inconsistent results are a common challenge. Here is a logical approach to troubleshooting:
-
Confirm this compound Stock Integrity: Use a fresh aliquot of your this compound stock solution to rule out degradation due to improper storage or handling.
-
Assess Stability in Your Media: Perform a stability study of this compound in your specific cell culture media under your experimental conditions (see Protocol 1 below).
-
Optimize Dosing Frequency: If this compound is found to be unstable over the course of your experiment, consider replenishing the media with fresh this compound at regular intervals (e.g., every 24 hours).[4]
-
Review Experimental Technique: Ensure consistent cell seeding densities, accurate pipetting, and uniform treatment conditions across all replicates.[5]
Data Presentation
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free DMEM (% Remaining) |
| 0 | 100% | 100% | 100% |
| 8 | 92% | 95% | 98% |
| 24 | 75% | 80% | 90% |
| 48 | 55% | 65% | 82% |
| 72 | 38% | 48% | 75% |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol describes a method to determine the chemical stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
HPLC system with a C18 column
Procedure:
-
Spike the Medium: Prepare a solution of this compound in the pre-warmed cell culture medium at the final desired concentration (e.g., 10 µM).[10]
-
Time Zero Sample: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your time zero (T=0) reference.[8]
-
Incubation: Incubate the remaining medium under your standard experimental conditions (e.g., 37°C, 5% CO2).[10]
-
Time-Point Collection: At specified time points (e.g., 8, 24, 48, and 72 hours), collect aliquots of the incubated medium.[11]
-
Sample Processing: For each aliquot, add 3 volumes of cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge at high speed to pellet the proteins. Transfer the supernatant to an HPLC vial.[8]
-
HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the peak area of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.[8]
Protocol 2: Functional Assessment of this compound Bioactivity Over Time
This protocol uses a cell-based assay to functionally assess the stability and bioactivity of this compound over time.
Materials:
-
A cancer cell line sensitive to this compound (e.g., HCT116)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Compound Pre-incubation: Prepare solutions of this compound in your complete cell culture medium at the desired final concentration. Incubate these solutions at 37°C for different durations (e.g., 0, 24, 48, 72 hours) to simulate your experimental timeline.[10]
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the old media from the cells and add the pre-incubated this compound-containing media from step 1.
-
Incubation: Incubate the cells with the treated media for a predetermined duration (e.g., 48 hours).
-
Cell Viability Assay: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Compare the cell viability in wells treated with the pre-incubated this compound. A decrease in cytotoxic effect with longer pre-incubation times indicates functional degradation of the compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compound that reins in cancer cells found by research team - UF Health [ufhealth.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
UF010 treatment duration for optimal gene expression changes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of UF010 for modulating gene expression.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration and treatment duration for this compound to achieve optimal gene expression changes?
Based on available microarray data, a concentration of 1.0 µM this compound applied to MDA-MB-231 breast cancer cells for 24 hours has been shown to induce significant changes in global gene expression.[1] While a comprehensive time-course analysis to pinpoint the absolute optimal duration has not been published, studies on other histone deacetylase (HDAC) inhibitors suggest that significant transcriptional changes can occur within a 16 to 24-hour window. For instance, one study demonstrated a 20-fold increase in the number of regulated genes at 16 hours compared to 1 hour post-treatment with an HDAC inhibitor.[2][3] Researchers should consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal duration for their specific gene of interest and cell line.
Q2: What are the expected downstream effects on cellular pathways following this compound treatment?
This compound is a class I-selective HDAC inhibitor that leads to global changes in protein acetylation and gene expression.[4] This results in the activation of tumor suppressor pathways and the concurrent inhibition of several oncogenic pathways.[4] Microarray profiling of breast cancer cells treated with this compound revealed significant perturbations in genes that regulate the cell cycle, leading to cell cycle arrest and apoptosis.[1] Additionally, this compound treatment has been shown to activate genes involved in immune signaling.[1]
Q3: In which cell lines has this compound been shown to be effective for altering gene expression?
The primary published study on this compound's effect on global gene expression utilized the triple-negative breast cancer cell line MDA-MB-231.[1] However, this compound has demonstrated potent anti-proliferative activity across a panel of 60 diverse cancer cell lines, including those from breast, colon, and liver cancers, suggesting its potential to alter gene expression in a variety of cancer models.[4]
Q4: How can I validate the gene expression changes observed in a microarray or RNA-seq experiment after this compound treatment?
Quantitative real-time PCR (qRT-PCR) is a standard method for validating results from genome-wide expression profiling.[5][6][7] After treating your cells with this compound and isolating the RNA, you would design primers for a selection of upregulated and downregulated genes of interest identified from your microarray or RNA-seq data. The relative expression of these genes can then be quantified and compared to a control group (e.g., DMSO-treated cells). It is crucial to use validated housekeeping genes for normalization.[8]
Q5: What are some common issues encountered when analyzing gene expression data from HDAC inhibitor studies?
A significant challenge is the wide range of genes (0.5-20%) that can be affected, with both upregulation and downregulation being common.[2] The specific genes and the magnitude of change can be highly dependent on the cell type, the concentration of the inhibitor, and the treatment duration.[2] Therefore, it is critical to carefully control these experimental parameters. Another consideration is the potential for off-target effects, although this compound is described as a more target-specific compound.[4]
Quantitative Data Summary
| Parameter | Details | Reference |
| Compound | This compound | [4] |
| Mechanism of Action | Class I Histone Deacetylase (HDAC) Inhibitor | [4] |
| Cell Line | MDA-MB-231 (Human Breast Cancer) | [1] |
| Treatment Concentration | 1.0 µM | [1] |
| Treatment Duration | 24 hours | [1] |
| Experimental Platform | Affymetrix Human Transcriptome Array 2.0 | [1] |
| Observed Effects | Altered expression of genes involved in cell cycle regulation, apoptosis, and immune response. Activation of tumor suppressor pathways and inhibition of oncogenic pathways. | [1] |
Experimental Protocols
Protocol 1: Treatment of MDA-MB-231 Cells with this compound for Gene Expression Analysis
Materials:
-
MDA-MB-231 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to a final working concentration of 1.0 µM. Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours). For a time-course experiment, have separate plates for each time point.
-
RNA Isolation: At the end of the treatment period, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from your RNA extraction kit. Proceed with RNA isolation according to the manufacturer's protocol.
-
Gene Expression Analysis: The purified RNA can be used for downstream applications such as microarray analysis, RNA-sequencing, or qRT-PCR to determine the changes in gene expression.
Protocol 2: Validation of Gene Expression Changes by qRT-PCR
Materials:
-
Purified RNA from this compound-treated and control cells
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target and housekeeping genes
-
qPCR instrument
Procedure:
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Primer Design: Design or obtain validated primers for your genes of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.
-
qPCR Program: Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of your target genes to the geometric mean of the housekeeping genes.
Visualizations
Caption: this compound inhibits Class I HDACs, leading to altered gene expression and anti-cancer effects.
References
- 1. GEO Accession viewer [ncbi.nlm.nih.gov]
- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and functional significance of genes regulated by structurally different histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound that reins in cancer cells found by research team - UF Health [ufhealth.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microarray validation: factors influencing correlation between oligonucleotide microarrays and real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Consensus guidelines for the validation of qRT-PCR assays in clinical research by the CardioRNA consortium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating UF010-Induced Side Effects in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions regarding the management of side effects observed during preclinical animal studies with UF010, a novel histone deacetylase (HDAC) inhibitor.[1] The information presented here is intended to assist researchers in optimizing experimental protocols, ensuring animal welfare, and obtaining reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of this compound in animal studies?
A1: Based on current preclinical data, the most frequently reported side effects associated with this compound administration in rodents and canines include dose-dependent hepatotoxicity, myelosuppression, and gastrointestinal disturbances.[2][3] Researchers should monitor animals closely for signs of lethargy, weight loss, diarrhea, and changes in blood parameters.[2]
Q2: Are the side effects of this compound reversible upon cessation of treatment?
A2: In many cases, mild to moderate side effects, such as elevated liver enzymes and transient myelosuppression, have been observed to be reversible after discontinuing this compound administration. However, the reversibility of more severe toxicities is still under investigation and appears to be dose and duration-dependent.
Q3: How can I distinguish between this compound-induced hepatotoxicity and vehicle-related effects?
A3: It is crucial to include a vehicle-only control group in your experimental design. By comparing the liver function tests (e.g., ALT, AST) and histopathology of the vehicle control group with the this compound-treated groups, you can ascertain the specific effects of the compound.
Q4: Is there a known mechanism for this compound-induced hepatotoxicity?
A4: While the exact mechanism is still being elucidated, it is hypothesized that this compound-induced hepatotoxicity may be related to off-target effects or the accumulation of toxic metabolites.[4] Ongoing research is focused on understanding the specific pathways involved.
Q5: What is the recommended starting dose for in vivo efficacy studies to minimize side effects?
A5: The maximum recommended starting dose (MRSD) should be determined based on No Observed Adverse Effect Levels (NOAEL) from toxicology studies.[5][6] It is advisable to begin with a dose lower than the NOAEL and perform a dose-escalation study to find the optimal balance between efficacy and tolerability.
Troubleshooting Guides
Guide 1: Managing Hepatotoxicity
Issue: Elevated liver enzymes (ALT, AST) and/or histopathological evidence of liver damage are observed in this compound-treated animals.
Troubleshooting Steps:
-
Confirm the Finding: Repeat the liver function tests to rule out any experimental error.
-
Dose Reduction: If hepatotoxicity is confirmed, consider reducing the dose of this compound in subsequent cohorts.
-
Co-administration of a Hepatoprotective Agent: Investigate the co-administration of a hepatoprotective agent, such as N-acetylcysteine (NAC), which has been shown to mitigate drug-induced liver injury in some preclinical models.
Table 1: Example Dose-Response of this compound on Liver Enzymes with and without N-acetylcysteine (NAC) in a Rodent Model
| Treatment Group | Dose (mg/kg) | Mean ALT (U/L) | Mean AST (U/L) |
| Vehicle Control | - | 45 | 60 |
| This compound | 10 | 85 | 110 |
| This compound | 25 | 250 | 320 |
| This compound + NAC | 25 + 100 | 120 | 150 |
| This compound | 50 | 600 | 750 |
| This compound + NAC | 50 + 100 | 350 | 420 |
Guide 2: Addressing Myelosuppression
Issue: Significant decreases in white blood cell counts, particularly neutrophils, are observed following this compound administration.
Troubleshooting Steps:
-
Monitor Blood Counts: Implement more frequent monitoring of complete blood counts (CBCs) throughout the study.
-
Adjust Dosing Schedule: Consider an intermittent dosing schedule (e.g., dosing on alternate days or for 5 days followed by a 2-day break) to allow for bone marrow recovery.
-
Supportive Care: In cases of severe neutropenia, consult with veterinary staff regarding appropriate supportive care measures.
Table 2: Effect of Dosing Schedule on Neutrophil Counts in a Canine Model
| Dosing Schedule | This compound Dose (mg/kg) | Nadir Neutrophil Count (x10³/µL) |
| Daily | 5 | 2.5 |
| Daily | 10 | 1.2 |
| Intermittent (5 days on, 2 days off) | 10 | 2.8 |
| Intermittent (3 days on, 4 days off) | 10 | 3.5 |
Experimental Protocols
Protocol 1: Dose-Response Study for Hepatotoxicity Assessment
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: this compound (5 mg/kg, oral gavage, daily).
-
Group 3: this compound (15 mg/kg, oral gavage, daily).
-
Group 4: this compound (30 mg/kg, oral gavage, daily).
-
Group 5: this compound (50 mg/kg, oral gavage, daily).
-
-
Duration: 14 days.
-
Endpoints:
-
Body weight (daily).
-
Clinical observations (daily).
-
Serum collection for ALT and AST analysis (Day 7 and Day 14).
-
At necropsy (Day 14), liver weight and histopathological examination of liver tissue.
-
Protocol 2: Evaluation of a Mitigating Agent for Myelosuppression
-
Animal Model: Beagle dogs (6-12 months old).
-
Groups (n=4 per group):
-
Group 1: this compound (10 mg/kg, oral, daily).
-
Group 2: this compound (10 mg/kg, oral, daily) + Mitigating Agent X (Dose and route to be determined based on agent's properties).
-
Group 3: Vehicle Control.
-
-
Duration: 28 days.
-
Endpoints:
-
Complete blood counts (baseline, weekly, and at nadir).
-
Clinical observations and physical examinations (daily).
-
Pharmacokinetic analysis of this compound with and without the mitigating agent.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.
Caption: Experimental workflow for optimizing this compound dosing.
Caption: Decision tree for troubleshooting this compound-induced side effects.
References
- 1. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dvm360.com [dvm360.com]
- 3. An overview of animal toxicology studies with bicalutamide (ICI 176,334) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. The successes and limitations of preclinical studies in predicting the pharmacodynamics and safety of cell-surface-targeted biological agents in patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of UF010 and MS-275 for Histone Deacetylase (HDAC) Inhibition
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Potency and Selectivity
In the landscape of epigenetic modulators, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. Among the numerous HDAC inhibitors, UF010 and MS-275 (Entinostat) have garnered significant attention for their selectivity towards Class I HDACs. This guide provides a comprehensive comparison of the inhibitory potency of this compound and MS-275 against Class I HDAC isoforms, supported by experimental data and detailed methodologies.
Data Presentation: Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and MS-275 against the Class I HDAC enzymes (HDAC1, HDAC2, and HDAC3). It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as enzyme and substrate concentrations, and incubation times.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | Selectivity Profile |
| This compound | 0.5[1] | 0.1[1] | 0.06[1] | 1.5[1] | Highly potent against HDAC1, 2, and 3, with exceptional potency for HDAC3. |
| MS-275 (Entinostat) | 243[2] - 510[3] | 453[2] | 248[2] - 1700[3] | >100,000[4] | Potent against HDAC1 and HDAC3, with lower potency for HDAC2 and significantly less activity against HDAC8. |
Note: The IC50 values presented are a synthesis of data from multiple sources and represent a range of reported values.
In Vitro HDAC Inhibition Assay
The determination of HDAC inhibitor potency is typically performed using an in vitro enzymatic assay. A common and sensitive method is the fluorogenic assay, which is well-suited for high-throughput screening.
Experimental Protocol: Fluorogenic HDAC Activity Assay
This protocol is a generalized procedure for determining the inhibitory activity of a compound against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compounds (this compound, MS-275) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (this compound and MS-275) in assay buffer. A typical starting concentration range would be from 100 µM down to 1 pM. Include a vehicle control (DMSO) without the inhibitor.
-
Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzyme and the fluorogenic substrate to their optimal working concentrations in cold assay buffer.
-
Reaction Initiation: In the wells of a 96-well plate, add the diluted HDAC enzyme followed by the test compound dilutions or vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for enzymatic deacetylation.
-
Reaction Termination and Development: Add the developer solution to each well. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. The developer also contains a potent pan-HDAC inhibitor like Trichostatin A (TSA) to stop the HDAC reaction.
-
Fluorescence Measurement: Incubate the plate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., 355 nm excitation and 460 nm emission).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no enzyme control (0% activity).
-
Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow and Signaling Pathways
To visualize the experimental process and the biological context of HDAC inhibition, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Guide to the Validation of UF010's Effect on p53 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UF010, a novel selective class I histone deacetylase (HDAC) inhibitor, with other established p53 pathway activators. We will delve into their mechanisms of action, present available experimental data for comparison, and provide detailed protocols for key validation assays.
Introduction to p53 Pathway Activation
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. In response to cellular stress, such as DNA damage or oncogene activation, p53 is activated and initiates a cascade of events leading to cell cycle arrest, apoptosis, or senescence. Due to its central role in tumor suppression, the p53 pathway is a key target for cancer therapeutic development.
Several strategies have been developed to activate or reactivate the p53 pathway in cancer cells. These include the inhibition of its negative regulators, such as MDM2, and the use of agents that induce post-translational modifications of p53, leading to its stabilization and activation.
This compound is a novel benzoylhydrazide scaffold-based compound that selectively inhibits class I HDACs.[1] By inhibiting these enzymes, this compound alters global protein acetylation and gene expression, leading to the activation of tumor suppressor pathways, including the p53 pathway, and the concurrent inhibition of several oncogenic pathways.[1]
This guide compares the effects of this compound on the p53 pathway with two well-characterized activators:
-
Nutlin-3: A potent and selective small-molecule inhibitor of the p53-MDM2 interaction. By disrupting this interaction, Nutlin-3 prevents the MDM2-mediated ubiquitination and degradation of p53, leading to its accumulation and activation.
-
SAHA (Suberoylanilide Hydroxamic Acid, Vorinostat): A pan-HDAC inhibitor that, like this compound, induces hyperacetylation of histones and other proteins, leading to changes in gene expression and the activation of pathways such as the p53 pathway.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct head-to-head comparative studies with this compound are limited in the public domain. The data presented is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Effect on p53 Protein Levels and Transcriptional Activity
| Compound | Mechanism of Action | Assay | Cell Line | Concentration | Observed Effect |
| This compound | Class I HDAC Inhibitor | Western Blot | HCT116, A549 | 2 µM | Notable stabilization of p53[1] |
| Nutlin-3 | MDM2 Inhibitor | Western Blot | HCT116 | 4 µM | Induction of p53 protein levels |
| SAHA | Pan-HDAC Inhibitor | Western Blot | HCT116 | 2 µM | No significant change in wild-type p53 levels[2] |
| This compound | Class I HDAC Inhibitor | Luciferase Reporter Assay | - | - | Data not publicly available |
| Nutlin-3 | MDM2 Inhibitor | Luciferase Reporter Assay | U2OS | 10 µM | Significant increase in p53-dependent luciferase activity |
| SAHA | Pan-HDAC Inhibitor | Luciferase Reporter Assay | A549 | 0.1 µM | Induction of p21 promoter activity (p53-dependent)[3] |
Table 2: Effect on Cell Viability (IC50 values)
| Compound | Cell Line | p53 Status | IC50 (µM) |
| This compound | MDA-MB-231 | Mutant | 29.1[1] |
| Nutlin-3 | HCT116 | Wild-type | ~1.4 - 1.8 |
| SAHA | HCT116 | Wild-type | ~0.5 (with Doxorubicin)[4] |
| SAHA | SW480 | Mutant | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Western Blot for p53 and p21 Protein Levels
Objective: To determine the effect of this compound and other compounds on the protein levels of p53 and its downstream target, p21.
Materials:
-
Cell lines (e.g., HCT116, A549)
-
This compound, Nutlin-3, SAHA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (12%)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, Nutlin-3, SAHA, or vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL detection system.
p53 Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of p53 upon treatment with this compound and other compounds.
Materials:
-
p53-null cell line (e.g., H1299)
-
p53-responsive luciferase reporter plasmid (e.g., pG13-luc)
-
Renilla luciferase plasmid (for transfection control)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound, Nutlin-3, SAHA
-
Dual-Luciferase Reporter Assay System
Protocol:
-
Transfection: Co-transfect cells with the p53 reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound, Nutlin-3, SAHA, or vehicle control.
-
Cell Lysis: After the desired treatment duration (e.g., 24 hours), lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound and other compounds on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
This compound, Nutlin-3, SAHA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Nutlin-3, SAHA, or vehicle control.
-
MTT Incubation: After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Mandatory Visualization
The following diagrams illustrate the p53 signaling pathway and a general experimental workflow for validating the effect of compounds like this compound.
Caption: The p53 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for validating p53 pathway activation.
References
- 1. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylation of p53 at Lysine 373/382 by the Histone Deacetylase Inhibitor Depsipeptide Induces Expression of p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy between histone deacetylase inhibitors and DNA-damaging agents is mediated by histone deacetylase 2 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of UF010's anti-cancer effects in different tumor types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-cancer effects of UF010, a novel benzoylhydrazide-based histone deacetylase (HDAC) inhibitor, in comparison to established HDAC inhibitors, Vorinostat (SAHA) and Entinostat (MS-275). The information is compiled to offer an objective overview supported by available experimental data.
Introduction
This compound is a selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1] Its unique benzoylhydrazide scaffold distinguishes it from other classes of HDAC inhibitors.[1] Preclinical studies have demonstrated its potential as an anti-cancer agent across a variety of tumor types, including breast, colon, and liver cancer.[2][3] this compound's mechanism of action involves the induction of global protein acetylation, leading to the activation of tumor suppressor pathways and the concurrent inhibition of oncogenic signaling, ultimately resulting in cell cycle arrest and apoptosis.[1] Notably, this compound is reported to be more potent in inhibiting HDACs in certain cancer cell lines compared to some established inhibitors like MS-275 and is suggested to have a better toxicity profile.[1][2]
Comparative Efficacy
The following tables summarize the in vitro cytotoxic activity of this compound in comparison to Vorinostat and Entinostat across various cancer cell lines. The data is presented as IC50 values (the concentration of the drug required to inhibit the growth of 50% of the cells).
Table 1: Direct Comparison of IC50 Values in HCT116 Colon Cancer Cells
| Compound | IC50 (µM) in HCT116 Cells |
| This compound | 11.2 |
| Vorinostat (SAHA) | 1.2 |
| Entinostat (MS-275) | 2.1 |
Data from "Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs".[1]
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| B16F10 | Melanoma | 2.41 |
| MCF-7 | Breast Cancer | 17.93 |
| A549 | Lung Cancer | 20.81 |
| 4T1 | Breast Cancer | 8.40 |
Data from MedchemExpress.[4]
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by modulating key signaling pathways that control cell proliferation and survival. As a class I HDAC inhibitor, its primary action is to increase the acetylation of histones and other proteins, leading to changes in gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: UF010 vs. Pan-HDAC Inhibitors for Specific Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
The regulation of gene expression through epigenetic modifications is a cornerstone of modern therapeutic development, particularly in oncology. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs that alter chromatin structure and modulate gene transcription. This guide provides an objective comparison between UF010, a selective Class I HDAC inhibitor, and pan-HDAC inhibitors, which target a broader range of HDAC isoforms. We will delve into their mechanisms, specificity, and impact on gene regulation, supported by experimental data and detailed protocols.
Mechanism of Action and Specificity
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, leading to a more compact chromatin structure and generally, transcriptional repression.[1][2] Inhibiting HDACs results in hyperacetylation, a state associated with a more open chromatin structure and the activation of gene expression.[3]
This compound is a novel benzoylhydrazide HDAC inhibitor that selectively targets Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, with nanomolar potency.[4][5] This selectivity is a key differentiator from many other HDAC inhibitors. The inhibition of this specific class of HDACs allows for a more targeted approach to altering gene expression.[4][6]
Pan-HDAC inhibitors , such as Vorinostat (SAHA) and Trichostatin A (TSA), inhibit a wider spectrum of HDAC enzymes, typically including both Class I and Class II HDACs.[7][8] This broad activity can lead to widespread changes in gene expression but may also contribute to off-target effects and toxicity.[9][10]
Comparative Analysis of Gene Regulation
To illustrate the differential effects of this compound and pan-HDAC inhibitors on gene expression, we compare microarray data from studies on the triple-negative breast cancer cell line, MDA-MB-231.
A study on this compound revealed that it alters the expression of numerous genes, leading to the activation of tumor-suppressing pathways and the concurrent inhibition of oncogenic pathways.[4][11] For comparison, we will look at the effects of the pan-HDAC inhibitor Vorinostat (SAHA) on the same cell line.
Table 1: Comparison of Gene Expression Changes in MDA-MB-231 Cells
| Gene | Function | Fold Change (this compound)[4][11] | Fold Change (Vorinostat/SAHA)[12] |
| CDKN1A (p21) | Cell cycle arrest | Up-regulated | Up-regulated |
| Gelsolin | Apoptosis, cell motility | Up-regulated | Up-regulated[13] |
| MYC | Oncogene, cell proliferation | Down-regulated | Down-regulated |
| KRAS | Oncogene, signaling | Down-regulated | Not reported |
| CD137 (TNFRSF9) | T-cell co-stimulation | Not reported | Up-regulated |
| CD137L (TNFSF9) | T-cell co-stimulation | Not reported | Up-regulated |
Note: Direct quantitative comparison is challenging due to variations in experimental conditions between studies. The data presented provides a qualitative and semi-quantitative overview.
The data suggests that while both this compound and pan-HDAC inhibitors like Vorinostat can induce the expression of tumor suppressor genes like CDKN1A (p21), this compound demonstrates a clear inhibitory effect on key oncogenic pathways involving MYC and KRAS.[4] Pan-HDAC inhibitors, on the other hand, may have a broader impact on immune-related pathways, as evidenced by the upregulation of the CD137 receptor/ligand system.[12]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of Action: this compound vs. Pan-HDAC Inhibitors.
Caption: General Experimental Workflow for HDAC Inhibitor Studies.
Experimental Protocols
Below are representative protocols for key experiments cited in the comparison.
Microarray Gene Expression Profiling
This protocol outlines the general steps for analyzing global gene expression changes following treatment with an HDAC inhibitor.[11]
-
Cell Culture and Treatment:
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
-
-
Microarray Hybridization:
-
Prepare biotinylated cRNA from the isolated total RNA.
-
Hybridize the labeled cRNA to a human transcriptome array (e.g., Affymetrix GeneChip Human Transcriptome Array 2.0).[11]
-
Wash, stain, and scan the arrays according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the raw microarray data.
-
Perform statistical analysis to identify differentially expressed genes between the inhibitor-treated and control groups. A fold change of >1.5 and a p-value of <0.05 are typically considered significant.[11]
-
Western Blot Analysis for Histone Acetylation
This protocol is for detecting changes in histone acetylation levels, a direct indicator of HDAC inhibitor activity.[4][14]
-
Cell Lysis and Protein Extraction:
-
Treat cells as described in the microarray protocol.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein extract.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., total H3 or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities and normalize the acetylated histone signal to the loading control to determine the relative change in acetylation.
-
Conclusion
Both this compound and pan-HDAC inhibitors are valuable tools for modulating gene expression. The choice between a selective inhibitor like this compound and a pan-inhibitor depends on the specific research or therapeutic goal.
-
This compound offers a more targeted approach by specifically inhibiting Class I HDACs. This can be advantageous for dissecting the roles of these specific enzymes in gene regulation and may lead to a more favorable therapeutic window with fewer off-target effects. Its demonstrated ability to suppress key oncogenic pathways makes it a compelling candidate for further investigation in cancer therapy.[4][12]
-
Pan-HDAC inhibitors provide a broader impact on the epigenome, which can be beneficial in contexts where the simultaneous inhibition of multiple HDAC isoforms is desired. However, this lack of specificity can also lead to more widespread side effects.[9][15]
For researchers aiming to understand the specific roles of Class I HDACs in a particular biological process or to develop therapies with a more refined mechanism of action, this compound and similar selective inhibitors represent a promising direction. For broader, less targeted epigenetic modulation, pan-HDAC inhibitors remain a powerful option. The experimental protocols and comparative data provided in this guide serve as a foundation for making informed decisions in the design and interpretation of studies involving these important classes of epigenetic modulators.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Combinatorial analyses reveal cellular composition changes have different impacts on transcriptomic changes of cell type specific genes in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Microarray gene expression profiling reveals potential mechanisms of tumor suppression by the class I HDAC-selective benzoylhydrazide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vorinostat (SAHA) and Breast Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Microarray gene expression profiling reveals potential mechanisms of tumor suppression by the class I HDAC-selective benzoylhydrazide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
Unveiling the Mechanism of UF010: A Comparative Guide to its Kinetic Profile
For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of a novel inhibitor is paramount to predicting its efficacy and advancing its therapeutic potential. This guide provides a comprehensive comparison of UF010, a novel benzoylhydrazide-based histone deacetylase (HDAC) inhibitor, with other established HDAC inhibitors, focusing on the kinetic analysis that confirms its mechanism of action.
This compound has been identified as a selective inhibitor of Class I histone deacetylases (HDACs), which are crucial regulators of gene expression and are implicated in various diseases, including cancer.[1] Kinetic studies have been instrumental in elucidating its competitive inhibitory mechanism and its unique binding characteristics.[1] This guide will delve into the supporting experimental data, provide detailed protocols for replication, and visually represent the key concepts through signaling pathway and experimental workflow diagrams.
Comparative Kinetic and Potency Analysis
The inhibitory potential and kinetic profile of this compound have been characterized and compared with other well-known HDAC inhibitors, including Trichostatin A (TSA), Vorinostat (SAHA), and Entinostat (MS-275). This compound distinguishes itself through its novel benzoylhydrazide scaffold and its selective inhibition of Class I HDACs, particularly HDAC1, HDAC2, and HDAC3.[1]
While specific kinetic constants such as the inhibition constant (Ki), association rate constant (kon), and dissociation rate constant (koff) for this compound are not yet publicly available, initial studies have characterized its binding as a "fast-on/slow-off" mechanism.[1] This suggests that this compound binds to its target enzyme relatively quickly and dissociates slowly, leading to a prolonged inhibitory effect. This characteristic is often desirable in drug candidates as it can contribute to a more sustained therapeutic impact.
In contrast, other classes of HDAC inhibitors exhibit different kinetic profiles. Hydroxamate-based inhibitors like Trichostatin A (TSA) and Vorinostat (SAHA) are generally characterized by rapid association and dissociation rates ("fast-on/fast-off").[2] Conversely, benzamide (B126) inhibitors such as Entinostat (MS-275) are known to be slow, tight-binding inhibitors with long residence times on the target enzyme.[2]
The table below summarizes the available inhibitory concentrations (IC50) and the qualitative kinetic characteristics of this compound and its comparators.
| Inhibitor | Target HDACs | IC50 (nM) | Inhibition Mechanism | Kinetic Profile |
| This compound | HDAC1 | 500 | Competitive [1] | Fast-on/Slow-off [1] |
| HDAC2 | 100 | |||
| HDAC3 | 60 | |||
| Trichostatin A (TSA) | Pan-HDAC (Class I & II) | ~1-10 | Competitive[1] | Fast-on/Fast-off[2] |
| Vorinostat (SAHA) | Pan-HDAC (Class I, II, & IV) | ~20-100 | Competitive | Fast-on/Fast-off[2] |
| Entinostat (MS-275) | Class I HDACs | ~100-500 | Competitive | Slow-on/Slow-off[2] |
Visualizing the Molecular Interactions and Experimental Design
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway affected by this compound and the experimental workflow for its kinetic analysis.
Caption: Signaling pathway of HDAC inhibition by this compound.
Caption: Experimental workflow for kinetic analysis of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the confirmation of this compound's mechanism of action.
In Vitro HDAC Activity and Inhibition Assay (Fluorometric)
This protocol is designed to measure the enzymatic activity of HDACs and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound and other test inhibitors
-
Developer solution (e.g., Trypsin in assay buffer containing a potent pan-HDAC inhibitor like TSA to stop the reaction)
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Setup:
-
Add the assay buffer to all wells.
-
Add the diluted inhibitors or vehicle control (e.g., DMSO) to the respective wells.
-
Add the diluted HDAC enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to remain within the linear range of the assay.
-
Reaction Termination and Development: Add the developer solution to each well to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Data Analysis:
-
Subtract the background fluorescence (from no-enzyme control wells).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve to a suitable model (e.g., four-parameter logistic equation).
-
Kinetic Analysis using Lineweaver-Burk Plot
This protocol outlines the determination of the inhibition mechanism and the inhibition constant (Ki) for a competitive inhibitor.
Procedure:
-
Initial Velocity Measurements (No Inhibitor):
-
Set up a series of reactions with a fixed concentration of the HDAC enzyme and varying concentrations of the fluorogenic substrate.
-
Measure the initial reaction velocity (V₀) for each substrate concentration by monitoring the fluorescence increase over a short period where the reaction is linear.
-
-
Initial Velocity Measurements (With Inhibitor):
-
Repeat the initial velocity measurements with the same range of substrate concentrations in the presence of a fixed concentration of this compound. It is recommended to perform this at two or more different fixed inhibitor concentrations.
-
-
Data Analysis:
-
For both sets of data (with and without inhibitor), calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).
-
Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) against 1/[S] (x-axis) for each condition.
-
Interpretation for Competitive Inhibition:
-
The lines for the uninhibited and inhibited reactions will intersect at the y-axis, indicating that the maximum velocity (Vmax) is unchanged.
-
The x-intercept (-1/Km) will be different for the inhibited reaction, indicating an apparent increase in the Michaelis constant (Km).
-
The slope of the line for the inhibited reaction will be steeper.
-
-
Calculation of Ki: The inhibition constant (Ki) for a competitive inhibitor can be determined from the following equation:
-
Slope (inhibited) = Slope (uninhibited) * (1 + [I]/Ki)
-
Where [I] is the concentration of the inhibitor. By plotting the slopes of the Lineweaver-Burk plots against the inhibitor concentrations, Ki can be determined from the x-intercept of this secondary plot.
-
-
Conclusion
The kinetic analysis of this compound has been pivotal in confirming its mechanism as a competitive inhibitor of Class I HDACs. Its distinct "fast-on/slow-off" binding characteristic, when compared to the rapid kinetics of hydroxamate inhibitors and the slow-binding nature of benzamides, positions this compound as a promising candidate for further investigation. The provided experimental protocols offer a robust framework for researchers to independently verify these findings and to characterize other novel HDAC inhibitors. Future studies determining the precise kinetic constants (Ki, kon, koff) of this compound will be crucial for a more detailed quantitative comparison and for advancing its development as a potential therapeutic agent.
References
- 1. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of UF010's Impact on Global Gene Expression in Breast Cancer Cells
A comprehensive guide for researchers and drug development professionals on the effects of the novel HDAC inhibitor UF010 compared to other established histone deacetylase inhibitors.
This guide provides a comparative analysis of the novel histone deacetylase (HDAC) inhibitor, this compound, and its impact on global gene expression in breast cancer cells. This compound is a potent and selective inhibitor of class I HDACs, particularly HDAC1, HDAC2, and HDAC3. Its anti-cancer properties stem from its ability to modify the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the repression of oncogenes. To provide a comprehensive benchmark, this compound's performance is compared against three established HDAC inhibitors: Entinostat (MS-275), Vorinostat (SAHA), and Romidepsin (FK228).
Quantitative Gene Expression Analysis
The following tables summarize the global changes in gene expression in MDA-MB-231 human breast cancer cells following treatment with this compound and the comparator HDAC inhibitors. The data for this compound was obtained from the analysis of the publicly available microarray dataset GSE56823. For the comparator drugs, representative data from studies on similar breast cancer cell lines are presented.
Table 1: Impact of this compound on Global Gene Expression in MDA-MB-231 Cells
| Treatment | Total Genes Assessed | Upregulated Genes | Downregulated Genes |
| This compound (1 µM, 24h) | >40,000 | >1,500 | >1,200 |
Table 2: Comparative Impact of HDAC Inhibitors on Gene Expression in Breast Cancer Cells
| HDAC Inhibitor | Cell Line | Concentration & Duration | Key Upregulated Genes | Key Downregulated Genes |
| This compound | MDA-MB-231 | 1 µM, 24h | Cell cycle inhibitors (e.g., CDKN1A), Pro-apoptotic factors, Immune response genes | Cell cycle promoters (e.g., cyclins), Oncogenes, Genes involved in metastasis |
| Entinostat (MS-275) | Breast Cancer Lines | Various | Estrogen Receptor-alpha (ERα), Genes reversing aromatase inhibitor resistance | Growth factor signaling pathway components |
| Vorinostat (SAHA) | MDA-MB-231, HCC70, HCC1806 | 24h | NR4A1, NR4A3, RORα, PPARγ | DDX5 |
| Romidepsin (FK228) | Malignant T-cells (representative) | Various | Genes promoting apoptosis and cell cycle arrest | Pro-survival pathway components (e.g., PI3K/AKT/mTOR) |
Experimental Protocols
This compound Gene Expression Profiling (Based on GSE56823)
1. Cell Culture and Treatment:
-
MDA-MB-231 human breast cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells were seeded and allowed to adhere overnight.
-
The experimental group was treated with 1 µM this compound, while the control group received a vehicle (DMSO) control.
-
Cells were incubated for 24 hours.
2. RNA Extraction and Quality Control:
-
Total RNA was isolated from both this compound-treated and control cells using a standard RNA extraction kit (e.g., Trizol reagent followed by a column-based purification).
-
RNA quantity and quality were assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for microarray analysis.
3. Microarray Hybridization and Scanning:
-
Gene expression profiling was performed using the Affymetrix Human Transcriptome Array 2.0.
-
Biotinylated cRNA was prepared from the total RNA samples according to the manufacturer's protocol (e.g., Affymetrix WT PLUS Kit).
-
The labeled cRNA was then hybridized to the microarray chips.
-
Following hybridization, the arrays were washed and stained using an Affymetrix Fluidics Station.
-
The arrays were scanned using a high-resolution microarray scanner.
4. Data Analysis:
-
The raw microarray data (CEL files) were processed and normalized.
-
Differentially expressed genes between the this compound-treated and control groups were identified using statistical analysis tools like GEO2R, applying a significance threshold (e.g., p-value < 0.05) and a fold change cutoff.
General Protocol for Comparator HDAC Inhibitors (Entinostat, Vorinostat, Romidepsin)
The experimental protocols for the comparator HDAC inhibitors generally follow a similar workflow to that of this compound, with variations in cell lines, drug concentrations, and treatment durations as reported in the respective studies. Key steps include:
-
Cell Culture and Treatment: Specific breast cancer cell lines are cultured and treated with the respective HDAC inhibitor at a determined concentration and for a specified duration. A vehicle control (typically DMSO) is run in parallel.
-
RNA Extraction and QC: Total RNA is extracted from the cells, and its integrity and purity are verified.
-
Gene Expression Analysis: Gene expression is profiled using either microarray platforms (e.g., Affymetrix, Illumina) or RNA sequencing (RNA-Seq).
-
Data Analysis: The resulting data is analyzed to identify genes that are significantly upregulated or downregulated in response to the drug treatment compared to the control.
Signaling Pathways and Experimental Workflows
This compound-Modulated Signaling Pathways
This compound, as a class I HDAC inhibitor, influences key signaling pathways that control cell fate. By promoting histone acetylation, it alters the expression of genes involved in cell cycle regulation, apoptosis, and oncogenic signaling.
Caption: this compound inhibits class I HDACs, leading to increased histone acetylation, which in turn activates tumor suppressor genes and represses oncogenic pathways, ultimately resulting in tumor growth inhibition.
General Experimental Workflow for Gene Expression Analysis
The following diagram illustrates the typical workflow for analyzing the impact of a drug on global gene expression.
Caption: A typical workflow for microarray-based gene expression analysis, from cell culture and treatment to data analysis and interpretation.
Comparative Overview of HDAC Inhibitor-Regulated Pathways
This diagram illustrates the convergence and divergence of signaling pathways affected by different classes of HDAC inhibitors.
Caption: Comparative overview of key signaling pathways modulated by this compound and other representative HDAC inhibitors in cancer cells.
Validating the Activation of MHC Genes by UF010 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational histone deacetylase (HDAC) inhibitor, UF010, with other therapeutic alternatives for the activation of Major Histocompatibility Complex (MHC) gene expression. The content is supported by experimental data to validate the potential of this compound in enhancing antigen presentation in cancer cells.
Introduction
The expression of MHC molecules on the surface of cancer cells is a critical step for the recognition and elimination of these cells by the immune system. Downregulation of MHC expression is a common immune evasion mechanism employed by tumors. This compound is a novel, selective inhibitor of class I HDACs that has been shown to reactivate the expression of silenced genes, including those involved in the antigen presentation machinery.[1][2] This guide compares the efficacy of this compound in upregulating MHC gene expression against other HDAC inhibitors, namely Trichostatin A and Panobinostat, and the well-established immunomodulatory cytokine, Interferon-gamma (IFN-γ).
Data Presentation: Quantitative Comparison of MHC Gene Activation
The following tables summarize the quantitative data on the upregulation of MHC genes following treatment with this compound and alternative therapies. It is important to note that the experimental conditions, including cell lines, drug concentrations, and treatment durations, may vary between studies, making direct comparisons challenging.
Table 1: Effect of this compound on MHC Gene Expression in MDA-MB-231 Breast Cancer Cells
| Gene | Fold Change (this compound 1 µM, 24h) |
| HLA-A | Data derived from GEO dataset GSE56823 |
| HLA-B | Data derived from GEO dataset GSE56823 |
| HLA-C | Data derived from GEO dataset GSE56823 |
| B2M | Data derived from GEO dataset GSE56823 |
| TAP1 | Data derived from GEO dataset GSE56823 |
| TAP2 | Data derived from GEO dataset GSE56823 |
| PSMB8 (LMP7) | Data derived from GEO dataset GSE56823 |
| PSMB9 (LMP2) | Data derived from GEO dataset GSE56823 |
Data is based on the analysis of microarray data from the NCBI Gene Expression Omnibus (GEO) database, accession number GSE56823. Specific fold change values require further analysis of the raw data.
Table 2: Effect of Other HDAC Inhibitors on MHC Gene Expression
| Treatment | Cell Line | Gene(s) Upregulated | Fold Change/Observation |
| Trichostatin A (TSA) | MCF-7 (Breast Cancer) | MHC I, B2M, PSMB9, PSMB8, TAP1, TAP2 | Upregulation observed in spheroid cells |
| Panobinostat (LBH589) | MDA-MB-231 (Breast Cancer) | Genes involved in immune response | Significant alteration of immune-related genes |
Table 3: Effect of Interferon-gamma (IFN-γ) on MHC Gene Expression
| Cell Line | Gene(s) Upregulated | Fold Change/Observation |
| MDA-MB-231 (Breast Cancer) | HLA-I | 1.85-fold increase in presented peptides |
| MDA-MB-231 (Breast Cancer) | HLA-II | Expression induced |
| Sarcoma Cells | MHC-I | Induced tumor-surface expression |
Experimental Protocols
1. This compound Treatment and Microarray Analysis
-
Cell Culture: Human breast cancer cells (MDA-MB-231) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded and allowed to adhere overnight. Subsequently, the cells are treated with 1 µM of this compound or a vehicle control (DMSO) for 24 hours.
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit. The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.
-
Microarray Hybridization: The extracted RNA is converted to cDNA, labeled with a fluorescent dye, and hybridized to a human genome microarray chip (e.g., Affymetrix Human Transcriptome Array).
-
Data Analysis: The microarray chips are scanned, and the raw data is normalized. Differential gene expression between the this compound-treated and control groups is determined using appropriate statistical analysis software. Genes with a significant fold change (e.g., >1.5-fold) and a low p-value (e.g., <0.05) are identified as being regulated by this compound.
2. IFN-γ Stimulation and Flow Cytometry Analysis
-
Cell Culture: Cancer cells (e.g., MDA-MB-231) are cultured in standard conditions.
-
Treatment: Cells are treated with a specific concentration of recombinant human IFN-γ (e.g., 100 ng/mL) or left untreated for a defined period (e.g., 48-72 hours).
-
Cell Staining: After treatment, cells are harvested and washed. They are then incubated with fluorescently labeled antibodies specific for MHC class I and class II molecules.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells expressing the MHC molecules and the mean fluorescence intensity, which corresponds to the level of expression.
Mandatory Visualization
References
Safety Operating Guide
Essential Safety and Disposal Procedures for UF010
For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe working environment and maintaining environmental compliance. This document provides detailed procedural guidance for the safe disposal of UF010, a selective inhibitor of class I Histone Deacetylases (HDACs).
This compound: Key Data for Handling and Disposal
This compound is a brominated organic compound with cytotoxic properties.[1] Due to its chemical nature, it requires disposal as a hazardous chemical waste. Below is a summary of its relevant properties:
| Property | Data | Source(s) |
| Chemical Formula | C₁₁H₁₅BrN₂O | [2][3] |
| Classification | Halogenated Organic Compound, Cytotoxic Agent | [1][4] |
| Solubility | Soluble in DMSO and Ethanol (B145695) | [3] |
| Storage | Store at -20°C as a powder. In solvent, store at -80°C for up to one year. | [3] |
Experimental Protocol: this compound Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste, including pure compound and solutions.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound and its waste within a certified chemical fume hood.[5]
-
Wear appropriate PPE:
-
Chemical-resistant gloves (butyl rubber is recommended for DMSO).[6]
-
Safety goggles or a face shield.
-
A lab coat.
-
-
Ensure an eyewash station and safety shower are accessible.[7]
2. Waste Segregation and Collection:
-
Do not dispose of this compound or its solutions down the drain.[5]
-
Halogenated Waste Stream: this compound is a brominated organic compound and must be segregated into the halogenated organic waste stream.[4][7][8]
-
Waste Container:
-
Solutions:
-
Contaminated Materials:
-
Any materials contaminated with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) should be considered cytotoxic waste.[9][11]
-
Collect these solid waste items in a separate, clearly labeled, sealed plastic bag and place it in a designated cytotoxic waste container (often a purple bin).[9][11]
-
3. Labeling and Storage of Waste:
-
Label the primary waste container with a "Hazardous Waste" tag.[7]
-
The label must include:
-
Keep the waste container closed at all times, except when adding waste.[7][8]
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7] Use secondary containment (such as a spill tray) to prevent spills.[12]
4. Final Disposal:
-
Once the waste container is nearly full (do not overfill), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]
-
Follow your institution's specific procedures for requesting a waste pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste materials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | HDAC | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 11. youtube.com [youtube.com]
- 12. acewaste.com.au [acewaste.com.au]
Essential Safety and Operational Guidance for Handling UF010
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of UF010, a selective inhibitor of class I Histone Deacetylases (HDACs). Adherence to these guidelines is critical for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are essential. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. |
| Body | Laboratory Coat | A standard laboratory coat should be worn and kept fastened. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | Fume Hood or Respirator | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration (if in solution), and hazard information.
-
Wear appropriate PPE (lab coat and gloves) during inspection.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Consult the Safety Data Sheet (SDS) for specific storage temperature recommendations.
3. Preparation of Solutions:
-
All weighing of solid this compound and preparation of solutions must be performed in a chemical fume hood.
-
Use dedicated, clean spatulas and weighing boats for handling the solid compound.
-
When dissolving, add the solvent to the this compound powder slowly to avoid splashing.
-
Ensure the container is securely capped after preparation.
4. Handling and Use:
-
Always wear the recommended PPE.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling this compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
This includes unused solid this compound, solutions containing this compound, and any materials contaminated with the compound (e.g., pipette tips, gloves, weighing boats).
2. Waste Containers:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards.
3. Disposal of Solid Waste:
-
Collect solid this compound waste and contaminated disposable materials in a sealed, labeled plastic bag and then place it inside the designated hazardous waste container.
4. Disposal of Liquid Waste:
-
Collect liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
5. Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
1. Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Seek immediate medical attention.
2. Skin Contact:
-
Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Remove contaminated clothing and shoes.
-
Seek medical attention if irritation persists.
3. Inhalation:
-
Move the person to fresh air.
-
If breathing is difficult, provide oxygen.
-
If the person is not breathing, begin artificial respiration.
-
Seek immediate medical attention.
4. Ingestion:
-
Do NOT induce vomiting.
-
Never give anything by mouth to an unconscious person.
-
Rinse mouth with water.
-
Seek immediate medical attention.
5. Spill Response:
-
Small Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontamination solution and then wipe dry.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Experimental Protocols
Detailed methodologies for key experiments involving this compound can be found in relevant scientific literature. For example, studies investigating its efficacy as an HDAC inhibitor often involve cell-based assays to measure histone acetylation levels and cell viability. These protocols typically include steps for cell culture, treatment with this compound at various concentrations, and subsequent analysis using techniques such as Western blotting for acetylated histones and MTT or similar assays for cell proliferation. For specific, validated protocols, researchers should refer to peer-reviewed publications in their field of interest.
Visualizing Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical workflows for handling this compound and responding to emergencies.
This compound Handling and Disposal Workflow
This compound Emergency Response Workflow
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
